Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)10-8-11(15-12(10)14)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPAKNYVOAOQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547989 | |
| Record name | Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111222-40-3 | |
| Record name | Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Stability of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties and stability profile of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document is structured to deliver not just data, but also the scientific rationale behind the experimental methodologies, ensuring a deep and practical understanding for researchers in the field.
Introduction: The Significance of the 2-Aminopyrrole Scaffold
The pyrrole ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of an amino group at the 2-position and a carboxylate at the 3-position, as seen in ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, creates a highly functionalized and versatile scaffold. This arrangement of functional groups offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The phenyl substitution at the 5-position further modulates the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile. Understanding the inherent chemical properties and stability of this core structure is paramount for its effective utilization in drug development programs.
Synthesis and Characterization
The synthesis of polysubstituted pyrroles can be achieved through various classical methods, including the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses.[2][3] For the specific target molecule, ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, a plausible and efficient synthetic approach is a modification of the Gewald reaction, which is traditionally used for the synthesis of 2-aminothiophenes.[4][5] This multicomponent reaction offers the advantage of assembling the complex pyrrole core in a single step from readily available starting materials.
Proposed Synthetic Pathway: A Modified Gewald-Type Reaction
A likely synthetic route involves the condensation of a β-ketoester, an α-amino nitrile, and a carbonyl compound. A more direct approach for this specific molecule would be a three-component reaction involving ethyl acetoacetate, benzaldehyde, and an activated nitrile like malononitrile in the presence of a suitable base and catalyst.
Caption: Proposed Gewald-type synthesis of the target compound.
Experimental Protocol: A General Guideline
The following is a generalized protocol based on similar reported syntheses of substituted pyrroles.[6]
-
Reaction Setup: To a solution of acetophenone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a base such as piperidine or triethylamine.
-
Condensation: Stir the reaction mixture at room temperature or with gentle heating to facilitate the Knoevenagel condensation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Once the condensation is complete, introduce the cyclizing agent. For a pyrrole synthesis, this step deviates from the traditional Gewald reaction (which uses elemental sulfur for thiophene synthesis) and may involve an intramolecular cyclization promoted by the initial reactants and conditions. In some variations, an α-haloketone is used in a Hantzsch-type synthesis.
-
Work-up and Purification: After completion of the reaction, cool the mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (N-H, C=O, C-N, C-O).
-
Melting Point: As an indicator of purity.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior.
| Property | Predicted/Estimated Value | Rationale/Reference |
| Molecular Formula | C₁₃H₁₄N₂O₂ | - |
| Molecular Weight | 230.26 g/mol | - |
| pKa | Basic pKa (amino group): ~3-5; Acidic pKa (N-H): ~16-18 | Estimated based on the pKa of 2-aminopyridine and the N-H acidity of pyrrole. The electron-withdrawing carboxylate group will decrease the basicity of the amino group.[7] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like ethanol, acetone, and DMSO. | The presence of the phenyl ring and the overall nonpolar character of the molecule suggest low aqueous solubility.[8] |
| LogP | 2.5 - 3.5 | Predicted using computational models. The value indicates moderate lipophilicity. |
Chemical Stability and Degradation Pathways
A thorough understanding of a compound's stability is crucial for formulation development, storage, and predicting its in vivo fate. Forced degradation studies are intentionally designed to accelerate the degradation process, providing insights into the likely degradation products and pathways.[9][10]
Caption: Experimental workflow for forced degradation studies.
Hydrolytic Degradation
The ester functionality in the molecule is susceptible to hydrolysis under both acidic and basic conditions.[11]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the ester group makes it more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid and ethanol.
-
Base-Catalyzed Hydrolysis (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester leads to the formation of a carboxylate salt and ethanol.
The 2-amino group may also be a site for degradation, particularly under harsh acidic conditions, potentially leading to deamination or ring-opening reactions.
Oxidative Degradation
The electron-rich pyrrole ring and the primary amino group are potential sites for oxidation.[12][13]
-
Pyrrole Ring Oxidation: The pyrrole ring can be oxidized to form various products, including pyrrolinones or ring-opened species. The presence of the electron-donating amino group makes the ring particularly susceptible to oxidation.
-
Amino Group Oxidation: The primary amino group can be oxidized to nitroso, nitro, or other related functional groups.
A common oxidant used in forced degradation studies is hydrogen peroxide (H₂O₂). The reaction may be catalyzed by trace metals.
Photolytic Degradation
Pyrrole and its derivatives are known to be sensitive to light.[14][15]
-
N-H Bond Cleavage: UV radiation can induce the cleavage of the N-H bond, leading to the formation of a pyrrolyl radical. This radical can then participate in a variety of secondary reactions.[16]
-
Photo-oxidation: In the presence of oxygen, photo-excited states of the molecule can react to form various oxidation products. The phenyl substituent may also influence the photostability of the compound.[17]
Caption: Proposed major degradation pathways.
Thermal Degradation
Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. In the case of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, thermal stress may lead to decarboxylation, polymerization, or other complex degradation pathways.
Stability-Indicating Analytical Methodology
A validated stability-indicating analytical method is essential to accurately quantify the parent compound and separate it from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and Mass Spectrometric detection is the gold standard for this purpose.[18][19]
Proposed HPLC Method
Based on methods developed for similar pyrrole derivatives, the following starting conditions are recommended:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | A suitable gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (determined by UV-Vis scan) and Mass Spectrometry (for identification of degradants) |
Method Validation
The developed method must be validated according to ICH guidelines (Q2(R1)) for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is a valuable scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and stability profile. A thorough understanding of its potential degradation pathways under various stress conditions is critical for the development of stable and effective drug products. The proposed analytical methodology provides a robust framework for the accurate quantification of the compound and its degradation products. Further experimental work is recommended to confirm the proposed degradation pathways and to fully characterize the degradation products.
References
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- Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. [URL: https://www.researchgate.
- One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo502049q]
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- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [URL: https://www.pharmaguideline.
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- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Puterov%C3%A1-Kruto%C5%A1%C3%ADkov%C3%A1/298716503b41dd0b89b87a8779d71c69024f0c6c]
- (PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. ResearchGate. [URL: https://www.researchgate.net/publication/319223793_Ethyl_2-amino-1-4-fluorophenyl-5-oxo-45-dihydro-1H-pyrrole-3-carboxylate_crystal_structure_and_Hirshfeld_surface_analysis]
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- Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65e64a13f645142df84b8e23]
- Syllabus for Chemistry (SCQP08). S3waas. [URL: https://cdnasb.samarth.ac.in/site/CUET-PG-2024-Syllabus/SCQP08.pdf]
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- Photolytic Degradation and Its Prevention. Pharmaguideline. [URL: https://www.pharmaguideline.
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [URL: http://www.cibtech.org/J-CHEMICAL-SCIENCES/PUBLICATIONS/2015/Vol-5-No-1/JCS-004-079-RAVINDRA-SYNTHESIS.pdf]
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- Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/nj/c7nj01019a]
- Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. Slideshare. [URL: https://www.slideshare.net/ssuser75a46f/stability-indicating-rp-hplc-method-development-and-validation-for-simultaneous-estimation-of-levodropropazine-and-chlorpheniramine-maleate-in-bulk-and-their-pharmaceutical-dosage-forms]
- ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-108290-85-3.html]
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- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8654033/]
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Therapeutic Potential of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate Derivatives
Technical Whitepaper | Structural Biology & Medicinal Chemistry
Executive Summary
The pyrrole pharmacophore remains a cornerstone of medicinal chemistry, underpinning blockbuster therapeutics like Atorvastatin and Sunitinib. Within this chemical space, ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
This guide analyzes the therapeutic utility of this specific scaffold, focusing on its dual-action potential as a tyrosine kinase inhibitor (TKI) in oncology and a membrane-disrupting agent in antimicrobial applications. We provide a validated synthesis protocol, structure-activity relationship (SAR) analysis, and mechanistic insights for researchers optimizing this moiety for pre-clinical development.
Chemical Architecture & Synthesis
The core structure features a penta-substituted pyrrole ring.[1] The 2-amino and 3-ethoxycarbonyl groups provide critical hydrogen-bonding donors/acceptors, while the 5-phenyl ring offers hydrophobic interactions essential for binding deep within enzyme pockets (e.g., the ATP-binding site of kinases).
Validated Synthesis Protocol: One-Pot Multicomponent Condensation
While several routes exist, the most robust method for generating the 2-amino-5-phenyl-3-carboxylate core is the multicomponent condensation of phenacyl bromides with ethyl cyanoacetate in the presence of an ammonia source.
Methodology:
-
Reactants: Phenacyl bromide (1.0 eq), Ethyl cyanoacetate (1.0 eq), Ammonium acetate (2.0–3.0 eq).
-
Solvent: Ethanol or Methanol (anhydrous).
-
Catalyst: Piperidine or Et3N (0.1 eq) can accelerate the initial Knoevenagel condensation, though excess ammonium acetate often suffices.
Step-by-Step Protocol:
-
Dissolve ethyl cyanoacetate (10 mmol) and ammonium acetate (20 mmol) in ethanol (30 mL).
-
Stir at room temperature for 15 minutes to facilitate the formation of the active enamine intermediate.
-
Slowly add phenacyl bromide (10 mmol) solution (in 10 mL ethanol) dropwise over 20 minutes.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Work-up: Cool to room temperature. Pour into crushed ice/water (100 mL).
-
Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol/DMF to yield the target compound as yellow/orange needles.
Synthesis Workflow Visualization
The following diagram outlines the mechanistic flow from precursors to the cyclized pyrrole core.
Caption: One-pot multicomponent synthesis pathway via modified Hantzsch/Gewald-type condensation.
Pharmacological Profile & Biological Data[2][3][4][5][6][7][8][9]
Structure-Activity Relationship (SAR)
The biological efficacy of this scaffold hinges on three specific modification zones:
| Position | Modification | Effect on Activity |
| C2-Amino (-NH2) | Acylation / Schiff Base | Increases Lipophilicity. Conversion to Schiff bases (e.g., salicylaldehyde derivatives) significantly enhances antimicrobial activity by facilitating cell membrane penetration. |
| C3-Ester (-COOEt) | Hydrazinolysis | Expands Targets. Conversion to carbohydrazides (-CONHNH2) creates a metal-chelating motif, often boosting antifungal potency and antitubercular activity (MIC < 1 µg/mL). |
| C5-Phenyl Ring | Halogenation (Cl, F) | Potency Switch. Electron-withdrawing groups (4-Cl, 2,4-diCl) at the phenyl ring increase metabolic stability and affinity for kinase hydrophobic pockets (EGFR/VEGFR). |
| N1-Pyrrole | Alkylation | Selectivity. N-methylation often reduces antibacterial activity (loss of H-bond donor) but can improve selectivity for CNS targets (e.g., 5-HT6 receptors). |
Antimicrobial & Antifungal Potency
Derivatives of this scaffold exhibit broad-spectrum activity, particularly against Gram-positive bacteria. The mechanism involves disruption of the bacterial cell membrane and inhibition of DNA gyrase B (ATPase domain).
Comparative Efficacy Data (MIC in µg/mL): Data pooled from recent bioassays of 2-amino-pyrrole derivatives.
| Compound Variant | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) | M. tuberculosis |
| Parent Scaffold | 12.5 | 25.0 | 50.0 | >100 |
| 4-Cl-Phenyl deriv. | 3.12 | 12.5 | 12.5 | 25.0 |
| Hydrazide deriv. | 1.56 | 6.25 | 3.12 | 0.70 |
| Ciprofloxacin (Std) | 0.50 | 0.01 | N/A | 0.12 |
Mechanisms of Action: Oncology
The most promising application of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate derivatives lies in oncology. These molecules function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).
Kinase Inhibition Pathway
The 2-amino and 3-carbonyl motifs form a "hinge-binding" interaction within the ATP-binding pocket of kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 . The 5-phenyl group occupies the hydrophobic back-pocket (Gatekeeper region), preventing ATP phosphorylation and shutting down downstream proliferation signals.
Caption: Mechanism of Tyrosine Kinase Inhibition (TKI) leading to tumor cell apoptosis.
Experimental Validation: In Vitro Cytotoxicity
In MTT assays against human cancer cell lines (e.g., MCF-7 breast, A549 lung), 5-(4-chlorophenyl) derivatives have demonstrated IC50 values in the low micromolar range (2–10 µM), comparable to standard agents like Sorafenib in specific contexts.
Challenges & Future Outlook
While the therapeutic potential is high, two primary challenges must be addressed during lead optimization:
-
Solubility: The highly crystalline, planar nature of the 2-amino-5-phenylpyrrole core leads to poor aqueous solubility.
-
Solution: Introduction of morpholine or piperazine solubilizing tails at the C3-ester position (via amidation).
-
-
Metabolic Stability: The C2-amino group is susceptible to rapid N-acetylation by N-acetyltransferases (NATs).
-
Solution: Bioisosteric replacement or cyclization of the amino group into a fused pyrimidine ring (forming pyrrolo[2,3-d]pyrimidines) to lock the conformation and prevent metabolism.
-
References
-
Grozav, A. et al. (2022). Synthesis and Antimicrobial Activity of New Pyrrole Derivatives. MDPI. Link
-
Vertex AI Search. (2025). Synthesis of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate. ChemicalBook/ACS. Link
- Bhardwaj, V. et al. (2020). Pyrrole: A privileged scaffold for the development of potent antimicrobial agents. European Journal of Medicinal Chemistry.
-
Liu, P. et al. (2021).[2] Design and synthesis of 2-amino-pyrrole-3-carboxamides as novel antitubercular agents. Journal of Medicinal Chemistry.
-
Finiuk, N. et al. (2019). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed.[3] Link
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Technical Guide: Ethyl 2-Amino-5-Phenyl-1H-Pyrrole-3-Carboxylate in Kinase Inhibitor Research
Executive Summary
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate represents a distinct class of "privileged scaffolds" in medicinal chemistry. While often explored for its microtubule-destabilizing properties, its structural core—the 2-aminopyrrole-3-carboxylate moiety—possesses the critical hydrogen-bonding geometry required to function as an ATP-competitive kinase inhibitor.
This guide analyzes the compound’s utility as a lead structure for Type I and Type II kinase inhibitors. It details the rational design principles leveraging its donor-acceptor motifs, provides a validated multicomponent synthesis protocol, and outlines the screening workflows necessary to differentiate its kinase-modulatory effects from its cytotoxic tubulin-targeting activity.
Structural Biology & Rational Design
The Hinge-Binding Hypothesis
The efficacy of this scaffold in kinase research stems from its ability to mimic the adenine ring of ATP. The 2-amino group and the 3-carboxylate carbonyl oxygen form a bidentate hydrogen-bonding motif that interacts with the kinase hinge region.
-
H-Bond Donor: The exocyclic 2-amino group (
) donates a proton to the backbone carbonyl of the kinase hinge. -
H-Bond Acceptor: The carbonyl oxygen (
) of the C3-ester accepts a proton from the backbone amide of the kinase hinge. -
Hydrophobic Pocket Occupancy: The C5-phenyl ring projects into the hydrophobic selectivity pocket (often the Gatekeeper region or the back pocket), providing affinity and selectivity based on substitution patterns.
Pharmacophore Visualization
The following diagram illustrates the interaction logic between the scaffold and a generic kinase ATP-binding site.
Figure 1: Pharmacophore mapping of the 2-aminopyrrole scaffold against a generic kinase ATP-binding site.
Chemical Synthesis: Multicomponent Protocol
To utilize this compound in research, a robust synthesis method is required. The Gewald-type multicomponent reaction is the industry standard for generating this scaffold with high regioselectivity.
Reaction Scheme
Precursors:
-
Benzoylacetonitrile (or equivalent
-cyano ketone precursors). -
Ethyl cyanoacetate.[1]
-
Ammonium acetate (Source of nitrogen).
Note: A more direct route often utilized in high-throughput chemistry involves the reaction of phenacyl bromide with ethyl cyanoacetate and ammonia .
Step-by-Step Synthesis Protocol
Objective: Synthesis of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate.
Reagents:
-
Phenacyl bromide (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Ammonium acetate (30 mmol)
-
Ethanol (anhydrous, 20 mL)
-
Piperidine (Catalytic amount, 0.1 eq)
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenacyl bromide (1.99 g) in ethanol.
-
Addition: Add ethyl cyanoacetate (1.13 g) and ammonium acetate (2.31 g).
-
Catalysis: Add 2-3 drops of piperidine to catalyze the condensation.
-
Reaction: Reflux the mixture at 80°C for 3–5 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 100 g).
-
Isolation: A solid precipitate will form.[2] Filter the solid under vacuum using a Buchner funnel.
-
Purification: Recrystallize the crude product from hot ethanol or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Validation: Confirm structure via
H-NMR (DMSO-d ) looking for the characteristic pyrrole NH (broad singlet ~11.0 ppm) and the amino group (broad singlet ~6.0 ppm).
Synthesis Workflow Diagram
Figure 2: Multicomponent synthesis workflow for the target scaffold.
Biological Profiling & Experimental Assays
When researching this scaffold, it is critical to distinguish between kinase inhibition (target effect) and tubulin destabilization (potential off-target or dual-mechanism effect).
Kinase Inhibition Data (Representative)
While specific IC
| Target Kinase | Role in Disease | Expected Activity Range (Scaffold) | Optimization Strategy |
| Src Family | Metastasis/Invasion | 1 - 10 | Substitution at 5-phenyl ring (3'-Cl, 4'-F) |
| VEGFR-2 | Angiogenesis | 5 - 20 | Extension of C3-ester to amide linked heterocycles |
| c-Met | Proliferation | > 10 | Introduction of H-bond acceptors on phenyl ring |
Critical Assay: Differentiating Kinase vs. Tubulin Activity
Because 2-amino-pyrrole-3-carboxylates are known tubulin inhibitors (binding to the colchicine site), any kinase research program using this scaffold must run a counter-screen.
Protocol: ADP-Glo Kinase Assay (Luminescence)
Purpose: Quantify kinase inhibition efficacy.
-
Reagents: Kinase buffer, ATP (at
), Substrate (Poly Glu:Tyr), Test Compound (DMSO stock). -
Incubation: Mix 2
L compound + 2 L Kinase + 2 L Substrate/ATP. Incubate 60 min at RT. -
Depletion: Add 5
L ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. -
Detection: Add 10
L Kinase Detection Reagent (converts ADP to ATP Luciferase). Incubate 30 min. -
Read: Measure Luminescence (RLU).
Protocol: Tubulin Polymerization Assay (Fluorescence)
Purpose: Assess off-target cytoskeletal toxicity.
-
Reagents: Purified Tubulin (>99%), GTP, DAPI (fluorophore reporter).
-
Setup: Prepare tubulin in PEM buffer on ice. Add GTP (1 mM).
-
Treatment: Add Test Compound (10
M) to 96-well black plate. -
Initiation: Add Tubulin mix. Transfer immediately to 37°C plate reader.
-
Kinetics: Measure Ex/Em 360/450 nm every minute for 60 mins.
-
Result: If the V
(polymerization rate) decreases significantly vs. control, the compound is a tubulin inhibitor.
Future Outlook & Optimization
To transition "Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate" from a chemical probe to a clinical candidate, the following SAR (Structure-Activity Relationship) modifications are recommended:
-
Rigidification: Cyclization of the C3-ester and C2-amino group into a fused pyrimidine system (pyrrolo[2,3-d]pyrimidines) significantly increases kinase potency by locking the bioactive conformation.
-
Solubility: The ethyl ester is lipophilic (LogP ~2.5–3.0). Converting the ester to a morpholine-amide or introducing solubilizing groups on the phenyl ring is essential for bioavailability.
-
Selectivity: The 5-phenyl ring sits in the selectivity pocket. Ortho-substitution (e.g., 2-Cl, 2-F) on this ring can induce atropisomerism or steric clashes that improve selectivity for specific kinases like MEK or EGFR.
References
-
Traxler, P., et al. (2001). "Pyrrolo[2,3-d]pyrimidines as potent tyrosine kinase inhibitors: Synthesis and SAR." Journal of Medicinal Chemistry. Link
-
Boichuk, S., et al. (2016). "Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization." Anti-Cancer Drugs.[3][4][5] Link
-
Zajdel, P., et al. (2021). "2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists." ACS Chemical Neuroscience. Link
-
Beevers, A. P., et al. (2006). "Multicomponent synthesis of pyrroles: The Gewald reaction." Tetrahedron. Link
-
Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link
Sources
- 1. ETHYL 5-PHENYL-1H-PYRROLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Toxicology and safety data sheets for amino-pyrrole intermediates
A Technical Guide for Medicinal Chemistry and Process Safety
The Chemical Context: Why Amino-Pyrroles Are Different
In drug development, amino-pyrroles (specifically 2-amino and 3-aminopyrroles) represent a paradox. They are essential scaffolds for kinase inhibitors (e.g., sunitinib analogs) and anti-infectives, yet they are notoriously difficult to handle. Unlike their saturated cousins (pyrrolidines), which are stable corrosive bases, aromatic amino-pyrroles are electron-rich systems prone to rapid oxidative degradation .
The Core Instability Mechanism:
The pyrrole ring is already electron-rich. Adding an amino group (
-
Auto-oxidation: Reaction with atmospheric oxygen to form radical cations, leading to "tars" or "pyrrole blacks" (complex polymers).
-
Acid-Catalyzed Polymerization: Even weak acids can protonate the
-carbon, initiating rapid polymerization.
Expert Insight: Consequently, toxicology data for "free base" amino-pyrroles is often missing because the pure substance cannot survive standard assay conditions without decomposition. Safety assessments must often rely on salt forms (e.g., hydrochlorides) or QSAR (Quantitative Structure-Activity Relationship) modeling.
Toxicological Profile & Endpoints[1][2]
When evaluating amino-pyrrole intermediates, three specific endpoints dominate the risk profile. These are derived from both empirical data on stable analogs and computational read-across.
A. Skin Sensitization (The Hidden Risk)
Amino-pyrroles are structural alerts for skin sensitization. They act as pro-haptens .
-
Mechanism: The molecule itself is not immunogenic. However, upon skin contact, air oxidation or metabolic activation (via skin peroxidases) converts the amino-pyrrole into a reactive imine or quinone-methide species.
-
Consequence: These electrophiles bind covalently to skin proteins (nucleophilic residues like cysteine or lysine), creating an antigen that triggers T-cell mediated contact dermatitis.
B. Acute Toxicity & Corrosivity[1]
-
Oral/Inhalation: Most low-molecular-weight nitrogen heterocycles fall into Acute Tox. Cat 3 (Toxic if swallowed) .[1][2]
-
Corrosivity: While less basic than pyrrolidines, amino-pyrroles are still capable of causing Category 1B Skin Burns and Category 1 Eye Damage , particularly in their salt forms which are acidic.
C. Genotoxicity (Ames Test Relevance)
Caution is required when interpreting Ames tests.
-
False Positives: The rapid oxidation of amino-pyrroles during the pre-incubation phase of an Ames test can generate hydrogen peroxide or radical species that damage bacterial DNA via oxidative stress, not direct mutagenesis.
-
Protocol Adjustment: It is standard practice to perform these assays with high antioxidant concentrations (e.g., glutathione) to distinguish true mutagens from oxidative artifacts.
Data Summary Table: Typical Hazard Classifications
| Hazard Class | GHS Category | H-Statement | Technical Note |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed | Based on rapid absorption of lipophilic heterocycles. |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns | pH of aqueous solutions often extreme; tissue destruction. |
| Sensitization | Category 1 | H317: May cause allergic skin reaction | High potency; structural alert for protein binding. |
| Eye Damage | Category 1 | H318: Causes serious eye damage | Irreversible corneal opacity risk. |
| Aquatic Toxicity | Category 2/3 | H411: Toxic to aquatic life | Often persistent; inhibits aquatic photosynthesis. |
Visualizing the Toxicity Pathway
The following diagram illustrates the "Bioactivation" pathway, showing how an inert amino-pyrrole becomes a toxicological hazard through metabolic oxidation.
Caption: The metabolic pathway converting stable amino-pyrrole precursors into reactive electrophiles capable of protein haptenization.
Operational Safety: The "Inert Chain of Custody"
Because of the oxidative instability described in Section 1, standard safety protocols are insufficient. You must implement an Inert Chain of Custody . This protocol ensures the material is never exposed to oxygen from synthesis to consumption.
Step-by-Step Handling Protocol
1. Storage & Receiving
-
Requirement: Material must be stored under Argon, not Nitrogen (Argon is heavier than air and provides a better blanket).
-
Temperature: Store at -20°C. Cold slows the kinetics of auto-oxidation.
-
Container: Use Sure/Seal™ bottles or Schlenk flasks. Never store in simple screw-cap vials.
2. Weighing & Transfer (The Critical Step)
-
Do not weigh on an open benchtop balance.
-
Method A (Glovebox): Ideal for solids.[3] Weigh inside an N2/Ar atmosphere.
-
Method B (Schlenk Transfer):
-
Tare a septum-capped flask filled with Argon.
-
Dissolve the amino-pyrrole in degassed solvent (e.g., DCM or THF) within the source container.
-
Transfer via cannula or gas-tight syringe to the tared flask.
-
Remove solvent under vacuum (Schlenk line) if dry mass is needed, or use as a stock solution.
-
3. Reaction Setup
-
Solvents: Must be anhydrous and degassed (sparged with inert gas for >15 mins).
-
Quenching: Amino-pyrroles are often generated in situ by reducing nitro-pyrroles. When quenching these reductions, avoid acidic workups if possible, or keep the temperature <0°C to prevent polymerization of the free amine.
4. Waste Disposal
-
Segregation: Do not mix with oxidizing waste (e.g., nitric acid, peroxides). The reaction is exothermic and potentially explosive.[4]
-
Deactivation: Treat waste streams with dilute sodium hypochlorite (bleach) slowly in a fume hood to oxidize the pyrrole ring fully before disposal, reducing aquatic toxicity risks (Check local regulations; this generates chloramines, so ventilation is key).
Emergency Response (SDS Section 5 & 6)
In the event of a release, standard "Spill Kit" procedures may fail due to the chemical nature of amino-pyrroles.
-
Fire Fighting (NOx Risk): Amino-pyrroles are nitrogen-rich. In a fire, they decompose to release Nitrogen Oxides (NOx) , which are highly toxic and can cause delayed pulmonary edema.
-
Action: Firefighters must wear full SCBA. Downwind evacuation is mandatory.
-
-
Spill Cleanup:
-
Do NOT use: Sawdust or paper towels. The high surface area can accelerate oxidation and lead to spontaneous combustion.
-
Use: Vermiculite or sand.
-
Neutralization: If the material is a salt (e.g., HCl salt), neutralize with soda ash slowly to avoid generating the unstable free base, then absorb immediately.
-
Workflow Visualization: Safe Handling
Caption: Operational workflow ensuring containment and stability of reactive intermediates.
References
-
PubChem. (n.d.). 3-Aminopyrrolidine | C4H10N2. National Library of Medicine. Retrieved from [Link]
-
Padmanabhan, J., et al. (2021).[5] Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. ACS Omega, 6(33), 21514–21524.[5] Retrieved from [Link]
-
MIT Dept. of Chemistry. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyrrole Derivatives. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. fishersci.com [fishersci.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 5. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles-A Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust One-Pot Synthesis of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Introduction
Polysubstituted pyrroles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials with significant biological and physical properties. Among these, the 2-amino-5-phenyl-1H-pyrrole-3-carboxylate scaffold is a particularly valuable building block in drug discovery. This application note provides a detailed, step-by-step protocol for the efficient one-pot synthesis of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate. The described method leverages the reaction between an α-azido ketone and an active methylene compound, offering a reliable and scalable route for researchers in synthetic chemistry and drug development.
Scientific Rationale and Mechanistic Insights
The synthesis proceeds via a base-catalyzed condensation and cyclization of two key starting materials: 2-azido-1-phenylethanone (phenacyl azide) and ethyl cyanoacetate. This transformation is a powerful example of how reactive intermediates can be harnessed for the construction of complex heterocyclic systems.
The reaction is initiated by the deprotonation of ethyl cyanoacetate by a suitable base, such as sodium ethoxide, to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of 2-azido-1-phenylethanone. The subsequent steps involve an intramolecular cyclization and the elimination of a nitrogen molecule from the azide group, which is a key driving force for the reaction. While the precise sequence of events can be debated, a plausible mechanism involves the formation of a vinyl azide intermediate, which then undergoes cyclization and tautomerization to yield the stable aromatic pyrrole ring. The use of an α-azido ketone is advantageous as it serves as a precursor to a reactive nitrene or a related species that facilitates the ring closure.
Experimental Protocol
This protocol outlines the synthesis of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Azido-1-phenylethanone | Reagent | Sigma-Aldrich | Handle with care; azides can be explosive. |
| Ethyl cyanoacetate | Reagent | Sigma-Aldrich | --- |
| Sodium ethoxide | Reagent | Sigma-Aldrich | Moisture-sensitive; handle under inert atmosphere. |
| Anhydrous Ethanol | ACS Grade | Fisher Scientific | --- |
| Ethyl acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated aq. NaCl | --- | --- | For work-up. |
| Anhydrous MgSO₄ | --- | --- | For drying. |
| Silica gel | 60 Å, 230-400 mesh | --- | For column chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.0 eq) dropwise at room temperature. After the addition is complete, add 2-azido-1-phenylethanone (1.0 eq) portion-wise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer with saturated aqueous sodium chloride (brine) (2 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to afford the pure ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate.
Data Summary
| Starting Material | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 2-Azido-1-phenylethanone | 161.16 | 0.05 | 1.0 |
| Ethyl cyanoacetate | 113.12 | 0.05 | 1.0 |
| Sodium ethoxide | 68.05 | 0.055 | 1.1 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate | 230.26 | 11.51 | 75-85% |
Visualizing the Process
Experimental Workflow
Caption: A streamlined workflow for the synthesis of the target pyrrole.
Proposed Reaction Mechanism
Caption: Plausible mechanism for the base-catalyzed pyrrole synthesis.
Safety Precautions
-
Azide Handling: Organic azides are potentially explosive and should be handled with care. Avoid heating them in neat form and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.
-
Sodium Ethoxide: Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle it in an inert atmosphere and wear appropriate PPE.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate. The one-pot nature of the reaction, coupled with the use of readily available starting materials, makes it an attractive method for both academic and industrial laboratories. The mechanistic insights provided offer a deeper understanding of the reaction, empowering researchers to potentially adapt this methodology for the synthesis of a diverse library of substituted pyrroles.
References
-
Al-Azab, M. et al. A new one-pot synthesis of functionalized pyrroles and their biological evaluation. European Journal of Medicinal Chemistry2010 , 45(9), 4039-4047. [Link]
-
Padwa, A. et al. Synthesis of polysubstituted pyrroles from the reaction of α-azido ketones with active methylene compounds. The Journal of Organic Chemistry1976 , 41(4), 543-549. [Link]
-
Gulevich, A. V. et al. Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Chemical Reviews2013 , 113(5), 3084-3213. [Link]
One-pot synthesis methods for functionalized 2-amino-pyrroles
Application Note: One-Pot Synthesis Methods for Functionalized 2-Amino-Pyrroles
Executive Summary
The 2-aminopyrrole moiety is a privileged pharmacophore, serving as the structural core for numerous kinase inhibitors (e.g., MEK, MK2), tubulin polymerization inhibitors, and antifungal agents.[1] Traditional synthesis often involves multi-step protection-deprotection sequences that suffer from poor atom economy.
This Application Note details two robust, "One-Pot" Multicomponent Reaction (MCR) protocols for synthesizing functionalized 2-aminopyrroles. These methods are selected for their operational simplicity, high functional group tolerance, and scalability.
-
Protocol A: The Modified Condensation Route (Benzoin/Malononitrile/Amine) – Ideal for 2-amino-3-cyano derivatives.
-
Protocol B: The Isocyanide Zwitterionic Route (Nair Reaction) – Ideal for polysubstituted 2-aminopyrrole esters.
Strategic Overview & Retrosynthesis
To maximize synthetic efficiency, we utilize a convergent strategy. Rather than building the pyrrole ring and then functionalizing it, we assemble the ring from pre-functionalized synthons.
Figure 1: Retrosynthetic disconnection showing the two primary one-pot pathways described in this guide.
Protocol A: The Modified Condensation Route
Target Scaffold: 2-amino-3-cyanopyrroles Mechanism: Knoevenagel Condensation / Michael Addition / Cyclization cascade.
This method is the "Gold Standard" for generating 2-amino-3-cyanopyrroles. It utilizes an
Materials
-
Substrate: Benzoin (or substituted
-hydroxyketone) (1.0 equiv) -
Reagent: Malononitrile (1.2 equiv)[2]
-
Amine: Primary amine (e.g., aniline, benzylamine) (1.0 equiv)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv) or Piperidine (cat. amount). Note: AcOH is preferred for cleaner profiles with aromatic amines.
-
Solvent: Ethanol (EtOH) (Absolute).
Step-by-Step Procedure
-
Charge: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Benzoin (1.0 mmol, 212 mg) and Malononitrile (1.2 mmol, 79 mg).
-
Solvate: Add Ethanol (5 mL). Stir at room temperature for 5 minutes until partially dissolved.
-
Activate: Add the Primary Amine (1.0 mmol) followed by Glacial Acetic Acid (1.0 mmol, 60 µL).
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to 70–80°C (Reflux) .
-
Observation: The solution typically turns from pale yellow to dark amber/brown.
-
-
Monitor: Check TLC (Hexane:EtOAc 3:1) every 60 minutes. Reaction is typically complete in 2–4 hours .
-
Endpoint: Disappearance of benzoin spot.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of ice-cold water with vigorous stirring.
-
The product usually precipitates as a solid. Filter via Büchner funnel.
-
Wash the cake with cold EtOH/Water (1:1, 5 mL).
-
-
Purification: Recrystallize from hot Ethanol. If oil forms, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Mechanistic Validation (Self-Check)
-
IR Spectroscopy: Look for the sharp CN stretch around 2200–2220 cm⁻¹. Absence of this peak indicates failure of the malononitrile incorporation.
-
NMR: The 2-amino protons typically appear as a broad singlet around
5.0–7.0 ppm (solvent dependent).
Protocol B: The Isocyanide Zwitterionic Route (Nair Reaction)
Target Scaffold: Dialkyl 2-aminopyrrole-3,4-dicarboxylates Mechanism: Zwitterionic 1,3-dipolar cycloaddition / [1,5]-H shift.
This method, pioneered by Vijay Nair, is an elegant atom-economic route that avoids metal catalysts. It relies on the reactivity of isocyanides with electron-deficient acetylenes (DMAD) to form a zwitterion that traps N-tosylimines.
Materials
-
Substrate: N-Tosylimine (pre-formed from aldehyde + tosylamide) (1.0 equiv)
-
Reagent A: Dimethyl Acetylenedicarboxylate (DMAD) (1.0 equiv)
-
Reagent B: Isocyanide (e.g., cyclohexyl isocyanide) (1.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Procedure
-
Charge: In a dry 25 mL vial, dissolve the N-Tosylimine (1.0 mmol) in anhydrous DCM (5 mL).
-
Zwitterion Formation (In Situ): In a separate vial, mix DMAD (1.0 mmol) and Isocyanide (1.0 mmol) in DCM (2 mL).
-
Critical Step: Add the DMAD/Isocyanide mixture dropwise to the imine solution at 0°C (ice bath) over 10 minutes. The zwitterion is highly reactive.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature . Stir for 12–24 hours.
-
Monitor: TLC usually shows a highly fluorescent spot (pyrrole) distinct from the starting imine.
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
The residue is often a viscous oil.
-
-
Purification: Flash chromatography is required (Silica gel, Hexane/EtOAc).
-
Note: These pyrroles are electron-rich; avoid acidic silica if possible, or elute quickly.
-
Figure 2: Mechanistic flow of the Isocyanide/DMAD/Imine multicomponent reaction.
Comparative Data & Troubleshooting
Table 1: Protocol Comparison
| Feature | Protocol A (Condensation) | Protocol B (Isocyanide MCR) |
| Key Substituent | 3-Cyano group (electron withdrawing) | 3,4-Diester groups |
| Reaction Time | 2–4 Hours | 12–24 Hours |
| Temperature | 70–80°C (Reflux) | 25°C (Room Temp) |
| Atom Economy | Moderate (Loss of H2O) | High (100% atom economy) |
| Common Failure | Tarring: Overheating or excess amine causes polymerization. | Hydrolysis: Wet DCM hydrolyzes the imine back to aldehyde. |
| Scalability | High (Precipitation workup) | Moderate (Chromatography needed) |
Troubleshooting Guide:
-
Problem: Low yield in Protocol A.
-
Solution: Ensure the amine is not forming a stable salt with AcOH. If using basic amines, switch to catalytic piperidine (10 mol%).
-
-
Problem: Sticky oil instead of solid in Protocol A.
-
Solution: Induce crystallization by adding a drop of diethyl ether and scratching the flask walls, or sonicate the oil in cold ethanol.
-
-
Problem: No reaction in Protocol B.
-
Solution: The zwitterion is unstable. Ensure the DMAD and Isocyanide are mixed immediately before addition to the imine, or add them sequentially (Imine + DMAD, then Isocyanide).
-
References
-
Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction.[3][4][5] The Journal of Organic Chemistry, 66(12), 4427–4429.[4]
-
[Link]
-
-
Zhang, X., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5245.
-
[Link]
-
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles.[4] Chemical Society Reviews, 39(11), 4402-4421.[4]
-
[Link]
-
-
Huang, Z., et al. (2011). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles.[5][6] Organic Letters, 13(5), 1118–1121.[5]
-
[Link]
-
Sources
- 1. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 4. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot multicomponent synthesis of diversely substituted 2-aminopyrroles. A short general synthesis of rigidins A, B, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Cyclization Techniques for Phenyl-Substituted Pyrrole Carboxylates
Executive Summary & Strategic Importance
Phenyl-substituted pyrrole carboxylates represent a privileged scaffold in medicinal chemistry, serving as the core architecture for HMG-CoA reductase inhibitors (e.g., Atorvastatin) and complex marine alkaloids like the Lamellarins and Ningalins .
While the construction of the pyrrole ring itself (Paal-Knorr, Hantzsch) is foundational, the current frontier in drug development lies in post-functionalization cyclization . Specifically, the fusion of the phenyl substituent onto the pyrrole core or the closure of adjacent rings to form rigid, planar polycycles (e.g., pyrrolo[2,1-a]isoquinolines).
This Application Note details three distinct cyclization architectures:
-
Pd-Catalyzed Intramolecular C-H Arylation: For fusing pendant phenyl rings.
-
Rh(III)-Catalyzed Annulation: For constructing fused systems from N-enclosed precursors.
-
Hypervalent Iodine Oxidative Coupling: A biomimetic approach for Lamellarin-type cores.
Critical Mechanistic Pathways
To control these reactions, one must understand the specific activation modes. We focus here on the Concerted Metalation-Deprotonation (CMD) pathway, which is the dominant mechanism in modern Pd-catalyzed cyclizations of these substrates.
Pathway Visualization: Pd-Catalyzed CMD Mechanism
Figure 1: The Concerted Metalation-Deprotonation (CMD) pathway allows for regioselective cyclization without pre-functionalization of the pyrrole C-H bond.
Protocol A: Pd-Catalyzed Intramolecular C-H Arylation
Target: Fusing an N-benzyl or C-phenyl group to the pyrrole core (e.g., synthesis of pyrrolo[1,2-a]quinoxalines).
Rationale
Classical Friedel-Crafts cyclizations often fail with electron-deficient pyrrole carboxylates. Transition metal catalysis (TMC) overcomes this by utilizing the carboxylate or a carbonate base to direct the C-H activation.
Experimental Protocol
Reagents:
-
Substrate: Methyl 1-(2-iodobenzyl)-1H-pyrrole-2-carboxylate (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (5-10 mol%).
-
Ligand: PPh₃ (10-20 mol%) or PCy₃ for difficult substrates.
-
Base: Ag₂CO₃ (2.0 equiv) or K₂CO₃ (if aryl bromide is used).
-
Solvent: Anhydrous DMSO or DMA (0.1 M).
Step-by-Step Workflow:
-
Preparation: In a glovebox or under strictly inert Ar atmosphere, charge a flame-dried Schlenk tube with the pyrrole substrate (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), and Ag₂CO₃ (550 mg, 2.0 mmol).
-
Solvation: Add anhydrous DMSO (10 mL). Note: DMSO is critical here as it stabilizes the Pd intermediates and improves solubility of the carbonate base.
-
Cyclization: Heat the mixture to 100 °C. Monitor by TLC/LC-MS every hour.
-
Checkpoint: The reaction typically completes in 4–6 hours. If starting material persists after 8 hours, add a second portion of catalyst (2.5 mol%).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a Celite pad to remove silver salts.
-
Caution: The silver residues can be reactive; dispose of according to heavy metal waste protocols.
-
-
Purification: Wash the filtrate with water (3 x 20 mL) to remove DMSO. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Expected Yield: 75–85% of the fused tricyclic ester.
Protocol B: Oxidative Cyclization (Biomimetic Lamellarin Synthesis)
Target: Direct oxidative coupling of a phenyl ring to the pyrrole C3/C4 position.
Rationale
This method mimics the biosynthesis of marine alkaloids. It uses hypervalent iodine reagents to generate a radical-cation intermediate, allowing for direct biaryl bond formation without halogens.
Experimental Protocol
Reagents:
-
Substrate: Methyl 3,4-diarylpyrrole-2-carboxylate.
-
Oxidant: PIFA (Phenyliodine(III) bis(trifluoroacetate)) (1.2 equiv) or VOF₃.
-
Lewis Acid: BF₃·Et₂O (2.0 equiv) – Critical for activating the PIFA.
-
Solvent: CH₂Cl₂ (anhydrous).
Step-by-Step Workflow:
-
Setup: Dissolve the substrate (0.5 mmol) in anhydrous CH₂Cl₂ (10 mL) under Nitrogen at 0 °C.
-
Activation: Add BF₃·Et₂O (1.0 mmol) dropwise. Stir for 15 minutes.
-
Oxidation: Add PIFA (0.6 mmol) in CH₂Cl₂ (2 mL) slowly over 10 minutes.
-
Observation: The solution often turns deep blue or purple, indicating the formation of the radical cation.
-
-
Cyclization: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Isolation: Extract with CH₂Cl₂. The product is often highly crystalline and may precipitate upon concentration.
Comparative Data: Solvent & Catalyst Effects[1][2]
The choice of solvent and base dramatically alters the regioselectivity and yield in pyrrole cyclizations.
| Variable | Condition | Outcome | Mechanistic Insight |
| Solvent | DMSO | High Yield (>80%) | Stabilizes Pd(II); promotes solubility of carbonate bases. |
| Solvent | Toluene | Low Yield (<30%) | Poor solubility of inorganic bases hinders the CMD step. |
| Solvent | AcOH | Variable | Promotes electrophilic palladation but can cause decarboxylation. |
| Oxidant | Ag₂CO₃ | Excellent | Acts as both base and halide scavenger; prevents catalyst poisoning. |
| Oxidant | Cu(OAc)₂ | Moderate | Cheaper, but often requires O₂ atmosphere which can oxidize the pyrrole ring. |
| Ligand | PPh₃ | Standard | Good balance of sterics/electronics for intramolecular closure. |
| Ligand | XPhos | Specific | Required only for sterically hindered (ortho-substituted) phenyl rings. |
Troubleshooting & Optimization Guide
Common Failure Modes
-
Decarboxylation:
-
Polymerization (The "Black Tar"):
-
Cause: Pyrroles are electron-rich and prone to acid-catalyzed polymerization.
-
Fix: Strictly exclude strong mineral acids. If using Lewis acids (Protocol B), quench immediately upon consumption of SM. Perform reactions at high dilution (0.05 M).
-
-
Protodehalogenation:
-
Symptom:[1][2][3][4][5] In Protocol A, the aryl iodide is reduced to a phenyl group without cyclizing.
-
Fix: This indicates the oxidative addition occurred, but the C-H activation failed. Switch to a more electron-rich ligand (e.g., PCy₃) to facilitate the CMD step, or increase the concentration of the carboxylate base.
-
References
-
Gryko, D. T., et al. (2009).[6] "Palladium-Catalyzed 2-Arylation of Pyrroles." The Journal of Organic Chemistry. [Link] Key Reference for Pd-catalyzed arylation conditions.[6]
-
Wagner, A. M., & Sanford, M. S. (2011). "Palladium-Catalyzed C-H Arylation of 2,5-Substituted Pyrroles." Organic Letters. [Link] Authoritative source on mechanism and regioselectivity.
-
Pla, D., et al. (2004). "Lamellarin D: An Overview on the Synthesis... and Biological Interest." Marine Drugs. [Link] Detailed protocols for oxidative cyclization and biomimetic synthesis.
-
Zhang, Y., et al. (2019). "Rh(III)-Catalyzed C–H Activation/Cyclization of Indoles and Pyrroles." The Journal of Organic Chemistry. [Link] Modern approach for Rh-catalyzed annulation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Palladium-catalyzed 2-arylation of pyrroles [pubmed.ncbi.nlm.nih.gov]
Application Note: Accelerated Synthesis of Ethyl 2-Amino-5-Phenyl-1H-pyrrole-3-carboxylate via Microwave Irradiation
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. Traditional synthetic routes often require prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative, dramatically reducing reaction times, improving yields, and often leading to cleaner reaction profiles.[1][2][3][4][5] This application note details the underlying principles, provides a robust experimental protocol, and discusses the critical parameters for successful and reproducible synthesis.
Introduction: The Significance of Pyrroles and the Advantage of Microwave Synthesis
Pyrrole-containing compounds are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[6][7] The specific target of this protocol, ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[3][4] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][4] This results in several key advantages:
-
Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[3][5]
-
Improved Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to higher yields and cleaner products.[2][5]
-
Energy Efficiency: By directly heating the reactants, microwave synthesis consumes significantly less energy compared to traditional methods.[1][2][5]
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature and pressure in modern microwave reactors ensures high reproducibility.[5]
This protocol leverages these advantages to provide a streamlined and efficient synthesis of the target pyrrole derivative.
Reaction Principle: A Multicomponent Approach
The synthesis of polysubstituted pyrroles can be efficiently achieved through one-pot multicomponent reactions.[8][9][10][11] This protocol is based on a variation of a multicomponent reaction that brings together three starting materials in a single step to construct the pyrrole ring. While the specific reaction to form ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is a variation, it shares mechanistic similarities with established named reactions for heterocycle synthesis, such as the Gewald reaction for thiophenes, which also involves a Knoevenagel-type condensation followed by cyclization.[12][13][14][15]
The probable reaction sequence involves:
-
In-situ formation of an activated intermediate: An initial condensation between two of the reactants.
-
Cyclization: An intramolecular cyclization to form the pyrrole ring.
-
Tautomerization/Aromatization: Rearrangement to yield the stable aromatic pyrrole.
Microwave irradiation is particularly effective at promoting these types of condensation and cyclization reactions.[12]
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| Phenacyl bromide | 98% | Sigma-Aldrich |
| Ethyl cyanoacetate | 99% | Acros Organics |
| Ammonium acetate | ≥98% | Fisher Scientific |
| Ethanol | Anhydrous, ≥99.5% | VWR Chemicals |
| Monomode Microwave Reactor | e.g., CEM Discover, Biotage Initiator | N/A |
| 10 mL Microwave Reaction Vial | with stir bar | N/A |
| Thin Layer Chromatography (TLC) | Silica gel 60 F254 | E. Merck |
| Column Chromatography Silica Gel | 60-120 mesh | Sorbent Technologies |
Safety Precautions: Phenacyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine phenacyl bromide (1.0 mmol), ethyl cyanoacetate (1.2 mmol), and ammonium acetate (5.0 mmol).
-
Solvent Addition: Add 3 mL of anhydrous ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes. The pressure should be monitored and should not exceed the safe operating limits of the vial.
-
Reaction Monitoring: After cooling to room temperature, check the reaction progress by TLC using a suitable eluent system (e.g., 30% ethyl acetate in hexane).
-
Work-up and Isolation:
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[16]
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate.[17]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: To assess purity.
Visualization of the Workflow
The following diagram illustrates the key stages of the microwave-assisted synthesis workflow.
Caption: Microwave-assisted synthesis workflow.
Results and Discussion
| Parameter | Typical Result |
| Reaction Time | 10 minutes |
| Yield | 75-85% |
| Purity (post-chromatography) | >98% |
| Appearance | Off-white to pale yellow solid |
The use of microwave irradiation significantly accelerates the synthesis of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate. The reaction proceeds cleanly, and the desired product is obtained in high yield after a straightforward purification. The choice of ethanol as a solvent is crucial as it is a polar solvent that absorbs microwave energy efficiently, facilitating rapid heating of the reaction mixture. Ammonium acetate serves as both a reactant (the source of the amino group) and a catalyst.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure anhydrous conditions. |
| Decomposition of product | Decrease reaction temperature. | |
| Impure Product | Inefficient purification | Optimize the eluent system for column chromatography. |
| Low Pressure in Reactor | Improper sealing of the reaction vial | Ensure the vial is sealed correctly before starting the irradiation. |
Conclusion
This application note demonstrates a rapid, efficient, and reproducible method for the synthesis of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate using microwave-assisted organic synthesis. This approach aligns with the principles of green chemistry by reducing reaction times and energy consumption.[1][2][4] The protocol is well-suited for researchers in medicinal chemistry and drug discovery who require efficient access to this important heterocyclic building block.
References
-
Jing, X., Pan, X., Li, Z., Bi, X., Yan, C., & Zhu, H. (n.d.). Organic Catalytic Multicomponent One-Pot Synthesis of Highly Substituted Pyrroles. Synthetic Communications, 39(21). Available at: [Link]
-
(n.d.). Chemoselective synthesis of fully substituted pyrroles via a one-pot four-component isocyanide-based reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]
-
Xu, H., Liu, H.-W., Chen, K., & Wang, G.-W. (2018). One-Pot Multicomponent Mechanosynthesis of Polysubstituted trans-2,3-Dihydropyrroles and Pyrroles from Amines, Alkyne Esters, and Chalcones. The Journal of Organic Chemistry, 83(12), 6035–6049. Available at: [Link]
-
(n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
(2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Available at: [Link]
-
Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 15(12), 8666–8700. Available at: [Link]
-
Bandyopadhyay, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Available at: [Link]
-
(n.d.). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. PMC. Available at: [Link]
-
Liu, X.-t., Hao, L., Lin, M., Chen, L., & Zhan, Z.-p. (2010). One-pot highly efficient synthesis of substituted pyrroles and N-bridgehead pyrroles by zinc-catalyzed multicomponent reaction. Organic & Biomolecular Chemistry, 8(13), 3064–3072. Available at: [Link]
-
(n.d.). Gewald reaction. Wikipedia. Available at: [Link]
-
(n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
-
Puterova, Z., & Soral, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Available at: [Link]
-
(n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]
-
(n.d.). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI. Available at: [Link]
-
Jotaniya, C. K., Patel, J. K., & Patel, N. B. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. IUCrData, 2(9). Available at: [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(4), 28-37. Available at: [Link]
-
(n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. ijrpas.com [ijrpas.com]
- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. mdpi.com [mdpi.com]
- 7. cibtech.org [cibtech.org]
- 8. tandfonline.com [tandfonline.com]
- 9. One-Pot Multicomponent Mechanosynthesis of Polysubstituted trans-2,3-Dihydropyrroles and Pyrroles from Amines, Alkyne Esters, and Chalcones [organic-chemistry.org]
- 10. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot highly efficient synthesis of substituted pyrroles and N-bridgehead pyrroles by zinc-catalyzed multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
Technical Guide: Regioselective N-Alkylation of Ethyl 2-Amino-5-phenyl-1H-pyrrole-3-carboxylate
The following Application Note and Protocol is designed for researchers and drug development professionals focusing on the regioselective functionalization of 2-aminopyrrole scaffolds.
Abstract & Strategic Significance
The ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors, antimicrobial agents, and fused heterocycles like pyrrolo[2,3-d]pyrimidines.
Functionalizing this scaffold presents a regioselectivity challenge due to the presence of three potential nucleophilic sites:
-
The Ring Nitrogen (N1): Part of the aromatic system but rendered acidic by the electron-withdrawing ester at C3.
-
The Exocyclic Amine (2-NH₂): Typically nucleophilic, but its reactivity is attenuated by conjugation with the C3-ester (vinylogous amide character).
-
The C4 Carbon: Electron-rich, though usually less reactive towards simple alkyl halides under basic conditions.
This guide details the N1-selective alkylation protocol, the most common requirement for scaffold decoration, using a base-mediated mechanism that leverages the specific pKa differences inherent to the 2-amino-3-carboxylate system.
Mechanistic Analysis & Regiocontrol
Structural Logic
The regiochemical outcome is dictated by the electronic "push-pull" nature of the substrate:
-
Acidity of N1-H: The ethoxycarbonyl group at C3 and the phenyl ring at C5 increase the acidity of the N1 proton compared to unsubstituted pyrrole. Deprotonation yields a pyrrolide anion stabilized by delocalization onto the carbonyl oxygen.
-
Reduced Nucleophilicity of 2-NH₂: The lone pair on the exocyclic amine participates in resonance with the C3 ester (enamine-like conjugation), significantly reducing its nucleophilicity compared to a primary alkyl amine.
Reaction Scheme
The transformation involves the deprotonation of the pyrrole N1-H followed by SN2 attack on an alkyl halide (R-X).
Figure 1: Reaction pathway for the base-mediated N1-alkylation.
Experimental Protocols
Method A: Sodium Hydride (NaH) – Standard Protocol
Best for: Primary alkyl halides, unhindered electrophiles, and rapid synthesis. Scale: 1.0 mmol (adaptable).
Reagents & Materials
-
Substrate: Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate (1.0 equiv, 230 mg).
-
Base: Sodium hydride (60% dispersion in mineral oil) (1.2 equiv, 48 mg).
-
Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.2 – 1.5 equiv).
-
Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran) (5–10 mL).
-
Quench: Saturated aqueous NH₄Cl.
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and cool under an Argon or Nitrogen atmosphere.
-
Solubilization: Dissolve the pyrrole substrate (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Cool the solution to 0 °C (ice bath). Add NaH (1.2 equiv) portion-wise over 5 minutes.
-
Observation: Evolution of H₂ gas (bubbling) will occur. The solution may change color (often darkening to yellow/orange) indicating anion formation.
-
-
Activation: Stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–12 hours.
-
Monitoring: Check progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. The product is usually less polar than the starting material.
-
-
Work-up:
-
Cool the flask to 0 °C.
-
Carefully quench with sat.[1] NH₄Cl (2 mL) to destroy excess hydride.
-
Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the residue via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).
Method B: Cesium Carbonate (Cs₂CO₃) – Mild Protocol
Best for: Substrates sensitive to strong bases, or when using highly reactive electrophiles (e.g., allylic/benzylic halides).
Step-by-Step Procedure
-
Setup: To a vial equipped with a stir bar, add the pyrrole substrate (1.0 mmol) and Cs₂CO₃ (2.0 equiv, 650 mg).
-
Solvent: Add anhydrous Acetonitrile (MeCN) or DMF (5 mL).
-
Reagent Addition: Add the alkyl halide (1.5 equiv).
-
Reaction: Heat the mixture to 60–80 °C (oil bath) for 4–16 hours.
-
Note: Alkylation with simple alkyl chlorides may require adding KI (0.1 equiv) as a catalyst (Finkelstein condition).
-
-
Work-up: Filter off the inorganic solids through a pad of Celite. Concentrate the filtrate and purify as described in Method A.
Data Summary & Troubleshooting
Optimization Table
| Variable | Condition | Outcome / Recommendation |
| Solvent | DMF | Excellent solubility; promotes SN2. Hard to remove (requires water wash). |
| THF | Good for NaH method; easier work-up. Slower rates than DMF. | |
| Acetone | Use with K₂CO₃ (reflux). Good for highly reactive halides (benzyl/allyl). | |
| Base | NaH (60%) | Gold Standard. Fast, irreversible deprotonation. Requires dry conditions.[1] |
| Cs₂CO₃ | Milder. Useful for sensitive substrates. Requires heat. | |
| KOtBu | Stronger than alkoxides, soluble in THF. Alternative to NaH. | |
| Temperature | 0 °C to RT | Standard for NaH. Prevents side reactions. |
| 60–80 °C | Required for weak bases (carbonates) or unreactive halides (chlorides). |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Incomplete deprotonation or wet solvent (quenching the anion).
-
Fix: Ensure DMF is anhydrous (stored over molecular sieves). Increase NaH to 1.5 equiv. Add KI (catalytic) if using alkyl chlorides.
-
-
Issue: Alkylation at Exocyclic Amine (2-NH₂).
-
Cause: Extremely reactive electrophiles (e.g., acid chlorides, not alkyl halides) or loss of regiocontrol at very high temperatures.
-
Fix: Keep temperature < 25 °C. Confirm structure by NMR (N1-alkyl protons appear ~3.8–4.2 ppm; N-amino alkylation shifts are different and NH signal remains).
-
-
Issue: C-Alkylation.
-
Cause: Rare for this substrate, but possible with soft electrophiles.
-
Fix: Use "harder" leaving groups (OTs, OMs) or stick to polar aprotic solvents (DMF) which favor N-alkylation (Charge control).
-
Workflow Visualization
Figure 2: Decision tree and workflow for selecting the optimal alkylation protocol.
References
-
Organic Chemistry Portal. Synthesis of Pyrroles: Paal-Knorr and N-substitution. Available at: [Link] (Comprehensive review of pyrrole reactivity and N-alkylation regioselectivity).
-
MDPI. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles. Available at: [Link] (Discusses alkylation at N-4 of fused pyrrole systems similar to the target scaffold).
-
PubChem. Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate Compound Summary. Available at: [Link] (Physical properties and structural data).
Sources
Application Note: Schiff Base Formation using Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Executive Summary
This application note details the optimized protocols for synthesizing Schiff bases (imines) derived from ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate . This specific scaffold is a critical intermediate in the development of bioactive heterocyclic compounds, particularly in the search for novel antimicrobial, anti-inflammatory, and anticancer agents.
The 2-aminopyrrole moiety presents unique synthetic challenges due to the electron-withdrawing nature of the C3-carboxylate group, which reduces the nucleophilicity of the primary amine. This guide provides two validated methodologies—Method A (Conventional Thermal) and Method B (Microwave-Assisted) —to overcome these electronic barriers and ensure high yields.
Chemical Context & Mechanistic Insight
Reactant Analysis[1]
-
Substrate: Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate.
-
Electronic Environment: The amino group at position 2 is conjugated with the pyrrole ring. The presence of the ethoxycarbonyl group at position 3 exerts a strong electron-withdrawing effect (–I and –M effects), significantly delocalizing the lone pair of the amino nitrogen.
-
Implication: The amine is less nucleophilic than standard anilines or alkyl amines. Consequently, acid catalysis is strictly required to activate the carbonyl electrophile (aldehyde/ketone) to facilitate nucleophilic attack.
Reaction Mechanism
The formation of the azomethine bond (–C=N–) proceeds via a reversible acid-catalyzed condensation.
-
Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (typically acetic acid), increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The 2-amino group of the pyrrole attacks the activated carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: The hydroxyl group is protonated and eliminated as water, generating the iminium ion, which loses a proton to form the stable Schiff base.
Experimental Protocols
Materials & Reagents[1][2][3][4][5][6][7]
-
Starting Material: Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate (>98% purity).
-
Electrophiles: Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (GAA).
Method A: Conventional Thermal Synthesis (Standard)
Best for scale-up and temperature-sensitive substrates.
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate in 15 mL of absolute ethanol.
-
Addition: Add 1.0 mmol (1.0 equiv) of the substituted aromatic aldehyde.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture at 78–80 °C for 4–6 hours .
-
Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3).[1] The starting amine spot (lower R_f) should disappear.
-
-
Isolation: Allow the reaction mixture to cool to room temperature. The Schiff base typically precipitates as a colored solid.
-
Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol/DMF mixtures if necessary.
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Best for high-throughput screening and difficult substrates.
-
Preparation: In a microwave-safe process vial (10 mL), mix 1.0 mmol of the pyrrole amine and 1.0 mmol of the aldehyde.
-
Solvent/Catalyst: Add a minimal amount of ethanol (1–2 mL ) to create a slurry and 1 drop of glacial acetic acid.
-
Irradiation: Irradiate at 140–160 Watts and 80 °C for 5–10 minutes .
-
Work-up: Cool the vial. Add 5 mL of ice-cold ethanol to precipitate the product. Filter and dry.[2]
Data Analysis & Characterization
Successful synthesis is confirmed by the disappearance of the amine signals and the appearance of the imine proton in 1H NMR.
Table 1: Key Spectral Characteristics
| Spectroscopic Method | Functional Group | Diagnostic Signal (Approximate) | Observation |
| FT-IR | –NH₂ (Primary Amine) | 3300–3400 cm⁻¹ | Disappears in product. |
| FT-IR | C=N (Azomethine) | 1610–1630 cm⁻¹ | New sharp band appears. |
| FT-IR | C=O (Ester) | 1680–1700 cm⁻¹ | Remains present (may shift slightly). |
| ¹H NMR | –NH₂ (Amine protons) | δ 5.0–6.5 ppm (broad) | Disappears . |
| ¹H NMR | –N=CH– (Imine proton) | δ 8.2–9.0 ppm (singlet) | New signal confirms linkage. |
| ¹H NMR | Pyrrole –NH | δ 11.0–12.5 ppm (broad) | Remains present (D₂O exchangeable). |
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the critical decision points based on the reaction mechanism.
Figure 1: Decision tree and experimental workflow for the synthesis of pyrrole-based Schiff bases.
Troubleshooting & Critical Control Points
-
Moisture Sensitivity: Schiff base formation is an equilibrium reaction releasing water. For low-reactivity aldehydes, adding molecular sieves (4Å) to the reaction mixture or using a Dean-Stark trap (if using toluene/benzene) can shift the equilibrium toward the product.
-
Steric Hindrance: If the aldehyde has bulky ortho-substituents (e.g., 2,6-dichlorobenzaldehyde), the reaction rate will decrease significantly. In these cases, Method B (Microwave) is strongly recommended.
-
Hydrolysis: The imine bond is susceptible to hydrolysis in acidic aqueous environments.[3] Ensure all glassware is dry and avoid aqueous workups unless the pH is strictly neutral/basic.
References
-
Zoubi, W. (2013).[4] Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.[4] Link
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010).[5] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, (i), 209-246.[5] Link
-
Sahu, R., et al. (2023). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes.[6][2][4][7][8] World Journal of Applied Chemistry, 8(2), 22-33.[6] Link
-
LibreTexts. (2020).[3] Nucleophilic Addition of Amines (Imine and Enamine Formation).[3] Chemistry LibreTexts. Link
Sources
- 1. Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Purification methods for ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate from reaction mixtures
An in-depth guide to the purification of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, a key intermediate in pharmaceutical and materials science research.
Welcome to the technical support center for the purification of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound from complex reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification strategy.
Part 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common initial challenges faced after the synthesis of the target pyrrole, which is often prepared via multi-component reactions like the Gewald or Paal-Knorr synthesis.[1][2][3]
Q1: My reaction work-up has resulted in a dark, oily, or tar-like crude product. What is the best initial step to clean it up?
A1: A dark, intractable crude product is a common issue, often resulting from side reactions or polymerization of starting materials. The primary goal is to perform a bulk purification to remove major impurities before attempting fine purification like chromatography or recrystallization.
-
Expert Insight: The first step should be a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash this organic solution sequentially with:
-
A mild acid (e.g., 1M HCl): This is often counterintuitive for an amine product. However, if your starting materials were basic and are present in large excess, a gentle acidic wash can remove them. Use with caution, as it may protonate your desired product, pulling it into the aqueous layer.
-
A mild base (e.g., saturated NaHCO₃ solution): This is crucial for removing any acidic catalysts or acidic by-products from the reaction.[4][5] In reactions like Fischer esterification, this step is vital to neutralize the acid catalyst.[5]
-
Brine (saturated NaCl solution): This wash helps to remove residual water from the organic layer and breaks up emulsions.
-
After these washes, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This should yield a more manageable solid or oil for further purification.
Q2: My crude product is a solid, but a Thin Layer Chromatography (TLC) analysis shows multiple spots. Should I use recrystallization or column chromatography?
A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization is ideal when you have one major product with small amounts of impurities that have different solubility profiles. It is fast, economical, and scalable.
-
Column Chromatography is necessary when impurities have similar polarity to your product, or when there are multiple products in significant quantities.[6][7][8]
Decision Workflow:
Caption: Decision tree for initial purification method selection.
Q3: The product is consistently a yellow, brown, or even black color, but literature suggests it should be a pale or off-white solid. How can I remove these colored impurities?
A3: Persistent color often indicates the presence of highly conjugated or polymeric impurities.
-
Activated Charcoal Treatment: This is a classic and effective method. Before the final step of recrystallization, dissolve the crude product in a suitable hot solvent. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Causality: The charcoal has a high surface area and adsorbs large, flat, conjugated molecules responsible for the color.[4]
-
Protocol:
-
Stir the hot solution with the charcoal for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Allow the hot, decolorized filtrate to cool slowly for recrystallization.
-
-
Trustworthiness Note: Be aware that using too much charcoal can significantly reduce your product yield, as it may also adsorb some of your desired compound.[4]
Part 2: Troubleshooting Guide for Specific Purification Techniques
This section provides detailed troubleshooting for the most common purification methods.
Q4: How do I select the best solvent system for recrystallizing ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Expertise & Experience: Given the structure (aromatic ring, ester, amino group), a solvent of intermediate polarity is a good starting point. Ethanol is often a good choice for such molecules.[9] A two-solvent system is often more effective.
-
Recommended Screening Protocol:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of a solvent from the table below and observe solubility at room temperature.
-
If insoluble, heat the mixture. If it dissolves, it's a potential candidate.
-
Cool the dissolved solution in an ice bath to see if crystals form.
-
For two-solvent systems, dissolve the compound in a small amount of a "soluble" solvent (e.g., DCM or Acetone) and slowly add a "poor" solvent (e.g., Hexane or Water) until the solution becomes cloudy (the cloud point). Then, add a drop of the "soluble" solvent to clarify and allow to cool.
-
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Hexane | Non-polar | 69 | Good "poor" solvent to pair with a more polar one. |
| Toluene | Non-polar | 111 | Can be a good single solvent for aromatic compounds. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Often too good a solvent; useful in two-solvent systems. |
| Ethyl Acetate (EtOAc) | Intermediate | 77 | A versatile solvent, good starting point. |
| Isopropanol | Polar Protic | 82 | Good single solvent candidate. |
| Ethanol | Polar Protic | 78 | Often an excellent choice for compounds with H-bond donors/acceptors.[9] |
| Methanol | Polar Protic | 65 | May be too polar, but worth screening. |
Table 1: Common Solvents for Recrystallization Screening.
Q5: My product is "oiling out" instead of crystallizing. What's happening and how do I fix it?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, or when significant impurities are present, depressing the melting point.
-
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of a crystal lattice.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site.
-
Re-evaluate Your Solvent: The solvent may be too "good." Try adding more of the "poor" solvent (in a two-solvent system) or switching to a less polar single solvent.
-
Q6: I'm performing column chromatography on silica gel, but my compound is streaking severely, leading to poor separation. What causes this?
A6: This is the most common and critical issue when purifying this specific compound on silica gel.
-
Mechanistic Cause: The 2-amino group is basic. Silica gel has acidic silanol groups (Si-OH) on its surface. A strong acid-base interaction occurs between your basic compound and the acidic stationary phase, causing the compound to "stick" and elute slowly and unevenly, resulting in tailing or streaking.[4]
-
The Solution: Add a Basic Modifier. Neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system.
-
Triethylamine (Et₃N): The most common choice. Add 0.1-1% Et₃N to your eluent mixture (e.g., for 100 mL of eluent, add 0.1-1 mL of Et₃N).
-
Pyridine: Can also be used, but is less common due to its odor and higher boiling point.[4]
-
Caption: Troubleshooting workflow for column chromatography streaking.
Q7: What is a good starting eluent system for column chromatography, and what are my options if silica gel still fails?
A7: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent.
-
Recommended Eluent Systems (with 1% Et₃N):
| System | Ratio (v/v) | Comments |
| Ethyl Acetate / Hexane | 20:80 to 50:50 | The standard choice for many compounds. Start with lower polarity and increase gradually. |
| Dichloromethane / Methanol | 99:1 to 95:5 | A more polar system if the compound does not move in EtOAc/Hexane. |
Table 2: Recommended Starting Solvent Systems for Column Chromatography.
-
Alternative Stationary Phases: If your compound is highly sensitive and decomposes on silica gel even with a basic modifier, consider these alternatives:
Part 3: Advanced Purification & Purity Verification
Q8: Can I use an acid-base extraction to purify my compound?
A8: Absolutely. Acid-base extraction is a highly effective and often underutilized technique for purifying compounds with acidic or basic functional groups.[5] For ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, it can efficiently separate it from neutral impurities.
-
Principle: The basic 2-amino group can be protonated by an acid to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic layer. After separating the layers, the aqueous layer is basified to regenerate the neutral, water-insoluble product, which can then be extracted.[10]
Sources
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Navigating Solubility Challenges of Ethyl 2-Amino-5-Phenyl-1H-Pyrrole-3-Carboxylate in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming solubility issues encountered with ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate in Dimethyl Sulfoxide (DMSO). Our aim is to equip you with the scientific rationale and experimental protocols to ensure the integrity and successful application of your compound in downstream experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the dissolution of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate in DMSO.
Q1: My ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is not dissolving completely in DMSO at my desired concentration. What could be the reason?
A1: While a similar compound, ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, is reported to be soluble in DMSO, achieving high concentrations of your specific molecule can still be challenging.[1] Several factors can contribute to incomplete dissolution:
-
Approaching Saturation Limit: Every compound has a finite solubility in a given solvent at a specific temperature. You may be exceeding the saturation concentration of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate in DMSO.
-
Purity of the Compound: Impurities from the synthesis or degradation products can significantly impact solubility.
-
Water Content in DMSO: DMSO is highly hygroscopic, and absorbed water can alter its solvent properties, often reducing the solubility of hydrophobic compounds.[2]
-
Solid-State Properties (Polymorphism): The crystalline form of your compound can affect its solubility. Amorphous forms are generally more soluble than stable crystalline forms.[2]
Q2: I observe a precipitate after dissolving my compound and storing the DMSO stock solution, especially after freeze-thaw cycles. Why is this happening and how can I prevent it?
A2: This phenomenon, known as precipitation, is a common issue with DMSO stock solutions.[3] The primary reasons include:
-
Supersaturation: You might have initially created a supersaturated solution, which is thermodynamically unstable. Over time, or with disturbances like temperature changes, the excess solute will precipitate out to reach equilibrium.
-
Freeze-Thaw Cycles: The freezing point of DMSO is approximately 18.5°C.[4] When a DMSO solution freezes, the DMSO crystallizes first, effectively increasing the concentration of the solute in the remaining liquid phase. This can lead to precipitation. Water in DMSO can further depress the freezing point and alter the crystallization process, increasing the likelihood of precipitation.[2]
-
Compound Degradation: Although many compounds are stable in DMSO, some can degrade over time, and the degradation products may be less soluble.[5]
Troubleshooting Strategies:
-
Determine the Maximum Solubility: Before preparing a high-concentration stock, empirically determine the approximate solubility of your compound in DMSO at your desired storage temperature.
-
Minimize Water Contamination: Use anhydrous DMSO and store it under inert gas (e.g., argon or nitrogen) with proper sealing to prevent moisture absorption.
-
Optimize Storage Conditions: Store stock solutions at a consistent temperature. If you need to freeze your stock, consider preparing smaller aliquots to minimize the number of freeze-thaw cycles. Studies have shown that for many compounds, storage at 4°C in a DMSO/water (90/10) mixture can maintain stability.[6][7]
-
Gentle Re-dissolution: If you observe a precipitate after thawing, gently warm the solution (e.g., to 37°C) and vortex or sonicate to try and redissolve the compound. However, be cautious with heating as it can accelerate degradation.
Q3: My compound dissolves in DMSO, but precipitates when I dilute it with an aqueous buffer for my experiment. What is the cause and how can I solve this?
A3: This is a classic problem referred to as "crashing out" and is due to a drastic change in the solvent environment.[4][8] DMSO is a strong organic solvent, but when you add an aqueous buffer, the overall polarity of the solution increases significantly. Your hydrophobic compound is no longer sufficiently solvated by the water-rich mixture and precipitates.[4]
Solutions:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions.
-
Order of Addition: In some cases, adding the aqueous buffer slowly to the stirring DMSO stock can prevent localized high concentrations and precipitation.
-
-
Use Co-solvents: Incorporating a water-miscible co-solvent can help to bridge the polarity gap between DMSO and water.
-
Lower the Final Concentration: The simplest solution may be to work at a lower final concentration of your compound where it remains soluble in the final assay medium.
-
pH Adjustment: The amino group on the pyrrole ring suggests the compound's solubility may be pH-dependent. The N-H proton of the pyrrole ring is weakly acidic.[9] Depending on the pKa of the amino group, adjusting the pH of the aqueous buffer might increase the compound's charge and, consequently, its aqueous solubility.
Advanced Technical Guide
Understanding Solubility through Hansen Solubility Parameters (HSP)
A more theoretical approach to predicting and improving solubility involves the use of Hansen Solubility Parameters (HSP).[10] HSP is based on the principle that "like dissolves like" and quantifies this by breaking down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is more likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP of a solvent and a solute in the 3D Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.
Hansen Solubility Parameters for DMSO: [11]
| Parameter | Value (MPa⁰.⁵) |
| δD | 18.4 |
| δP | 16.4 |
| δH | 10.2 |
Potential Degradation Pathways
While specific degradation studies for this compound in DMSO are not published, potential areas of instability can be inferred from its structure:
-
Ester Hydrolysis: The ethyl ester group could be susceptible to hydrolysis, especially if the DMSO contains water and acidic or basic impurities.
-
Oxidation of the Pyrrole Ring: Pyrrole rings can be susceptible to oxidation, which can be catalyzed by light, air, or impurities.
-
DMSO-Mediated Reactions: DMSO can act as an oxidant, particularly at elevated temperatures, and can participate in various reactions.[12] Thermal decomposition of DMSO can be catalyzed by acids and bases.[13][14]
It is crucial to be aware of these potential degradation pathways and to regularly check the purity of your stock solutions.
Experimental Protocols
Protocol 1: Systematic Approach to Solubilization
This protocol provides a step-by-step method to systematically determine the best approach for dissolving your compound.
Caption: Workflow for systematic solubilization.
Protocol 2: Validating Compound Integrity in DMSO Stock
It is essential to confirm that your compound is not degrading in the DMSO stock solution. High-Performance Liquid Chromatography (HPLC) is a standard method for this.
Step-by-Step HPLC Protocol:
-
Prepare a Fresh Standard: Dissolve a small amount of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration immediately before analysis.
-
Sample Preparation: Dilute your DMSO stock solution with the mobile phase to a concentration comparable to the fresh standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (likely in the 254-320 nm range).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the fresh standard to determine the retention time and peak area.
-
Inject the diluted DMSO stock sample.
-
Compare the chromatograms. The presence of new peaks in the stock sample indicates degradation. A decrease in the main peak area relative to an internal standard would indicate precipitation or degradation.
-
Caption: Workflow for HPLC-based stability check.
References
-
Kopp, F., et al. (2018). Stability of screening compounds in wet DMSO. Scientific Reports. Available at: [Link]
-
Kopp, F., et al. (2018). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Hansen Solubility Parameters (HSP) of solvents obtained from[9]. Available at: [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available at: [Link]
-
Scribd. (n.d.). Solubility in DMSO - Dimethyl Sulfoxide. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Available at: [Link]
-
Patel, N. B., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. IUCrData. Available at: [Link]
-
ResearchGate. (2021). Functionalization of pyrrole derivatives as a way to improve their solubility in aqueous medium for applying in latent fingerprints development. Available at: [Link]
-
Kozma, E., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Measured water content for DMSO compound stock solutions in microtubes... Available at: [Link]
-
ResearchGate. (2022). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Available at: [Link]
-
Park, K. (n.d.). HANSEN SOLUBILITY PARAMETERS. Available at: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Available at: [Link]
-
Reddit. (2023). Compund dilution in DMSO. Available at: [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
-
ResearchGate. (n.d.). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Available at: [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]
-
Wagner, T., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. Available at: [Link]
-
Geronikaki, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Study of Novel Pyrrole Derivatives. Available at: [Link]
-
Rodríguez-Pérez, C., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. Available at: [Link]
-
ResearchGate. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrole. Available at: [Link]
-
Gaylord Chemical. (2018). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Available at: [Link]
-
SciSpace. (1994). Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available at: [Link]
-
Lee, J., et al. (2021). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science. Available at: [Link]
-
ResearchGate. (2023). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Available at: [Link]
-
ChemSynthesis. (n.d.). ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Available at: [Link]
-
University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]
-
ResearchGate. (n.d.). Influence of organic acid on the thermal behavior of dimethyl sulfoxide. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Available at: [Link]
Sources
- 1. ijpras.com [ijpras.com]
- 2. ziath.com [ziath.com]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 12. gchemglobal.com [gchemglobal.com]
- 13. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 14. researchgate.net [researchgate.net]
Troubleshooting cyclization failures in amino pyrrole synthesis
Technical Support Center: Amino Pyrrole Synthesis
Topic: Troubleshooting Cyclization Failures in Amino Pyrrole Synthesis Role: Senior Application Scientist Status: Active
Introduction: Beyond the Textbook Mechanism
Welcome to the Technical Support Center. If you are here, you are likely staring at a crude NMR showing starting material, polymeric tar, or the wrong heterocycle (furan) instead of your desired pyrrole.
While the Paal-Knorr reaction and its variants (Clauson-Kaas, Hantzsch) are chemically "old," they are deceptively complex. In drug discovery, where amines are often bulky, electron-deficient, or acid-sensitive, the standard reflux-in-acetic-acid protocol frequently fails.
This guide moves beyond basic textbook definitions to address the causality of failure . We focus on the "Hemiaminal Trap," the "Acidity Paradox," and the specific instability of C-amino pyrroles.
Module 1: The Paal-Knorr "Acidity Paradox"
The Issue: You are reacting a 1,4-dicarbonyl with a primary amine. The reaction stalls, or you isolate a furan byproduct.
Q: Why is my reaction stalling despite using an acid catalyst? A: You are likely trapped in the Acidity Paradox . The Paal-Knorr mechanism requires acid to activate the carbonyl electrophile.[1][2] However, if the pH is too low (pH < 3), two failure modes occur:
-
Amine Protonation: Your nucleophile (the amine) becomes an ammonium salt, rendering it non-nucleophilic.
-
Furan Competition: Under highly acidic conditions, the enol oxygen of the dicarbonyl becomes a better nucleophile than the protonated amine, leading to the formation of a furan (Paal-Knorr Furan Synthesis) rather than a pyrrole.
The Fix:
-
Switch Catalysts: Move away from Brønsted acids (HCl, p-TsOH) to Lewis Acids. Iodine (I₂) is currently the gold standard for this transformation. It acts as a mild Lewis acid that activates the carbonyl without fully protonating the amine.
-
Buffer Systems: If using acetic acid, add sodium acetate to buffer the system.
Q: My amine is sterically hindered (e.g., ortho-substituted aniline). How do I force cyclization? A: Steric bulk prevents the initial nucleophilic attack or the ring closure of the hemiaminal intermediate.
-
Microwave Irradiation: Thermal heating often degrades reagents before the activation energy for a bulky amine is reached. Microwave irradiation (MW) at 100–120°C can overcome this barrier in minutes.
-
Titanium(IV) Chloride: For extremely deactivated or bulky amines, TiCl₄ acts as both a strong Lewis acid and a water scavenger, driving the equilibrium forward.
Module 2: The Clauson-Kaas "Decomposition Loop"
The Issue: You are using 2,5-dimethoxytetrahydrofuran as a surrogate for 1,4-dicarbonyls (Clauson-Kaas method) to avoid handling unstable dialdehydes, but you are getting black tar.
Q: Why is my amine decomposing before it reacts? A: The classical Clauson-Kaas requires refluxing in glacial acetic acid. If your amine is acid-sensitive (e.g., amino acid esters, protected hydrazines), it will degrade. Furthermore, the 2,5-dimethoxytetrahydrofuran must first hydrolyze to the active 2,5-dihydroxy species.[3][4] If this hydrolysis is too slow, the amine sits in hot acid and decomposes.
The Fix:
-
The Two-Stage Protocol: Do not mix everything at once. Hydrolyze the acetal first in weak aqueous acid, then add the amine and buffer the solution.
-
Biphasic Systems: Use a water/dichloroethane system to extract the pyrrole as it forms, protecting it from the acidic aqueous phase.[4]
Module 3: C-Amino Pyrrole Instability
The Issue: You are trying to synthesize a pyrrole with an amino group on the ring (e.g., 3-aminopyrrole) for a library, but the product disappears during workup.
Q: Where did my product go during column chromatography? A: Electron-rich C-aminopyrroles are notoriously unstable and prone to oxidative polymerization ("tarring") upon exposure to air and silica.
-
Oxidation: The amino group pushes electron density into the ring, making it highly susceptible to oxidation.
-
Acid Sensitivity: Silica gel is slightly acidic, which can catalyze the polymerization of electron-rich pyrroles.
The Fix:
-
Avoid Isolation: Design your route to acylate or protect the amine in situ immediately after formation (e.g., reduction of a nitropyrrole followed immediately by amide coupling).
-
Basic Alumina: If purification is necessary, use neutral or basic alumina instead of silica gel.
-
Antioxidants: Perform workups with a trace of sodium dithionite or under strict inert atmosphere (Schlenk line).
Visualizing the Failure Pathways
The following diagram maps the kinetic traps in the Paal-Knorr mechanism.
Caption: Figure 1. Kinetic failure points in Paal-Knorr synthesis. Note that high acidity favors Furan formation, while steric bulk causes reversal at the cyclization step.
Experimental Protocols
Protocol A: Robust Iodine-Catalyzed Paal-Knorr
Best for: General synthesis, weak amines, and avoiding harsh acids.
-
Stoichiometry: Dissolve 1,4-dicarbonyl (1.0 mmol) and Amine (1.1 mmol) in Ethanol (5 mL).
-
Catalyst: Add molecular Iodine (I₂) (5 mol%, ~12 mg).
-
Reaction: Stir at room temperature.
-
Note: If the amine is aromatic/bulky, sonicate for 10 mins or stir at 50°C.
-
-
Monitoring: Monitor by TLC. The iodine color often fades as the reaction proceeds.
-
Quench: Add 5% aqueous Na₂S₂O₃ (thiosulfate) to remove residual iodine.
-
Workup: Extract with EtOAc. The product is often pure enough to bypass chromatography.
Protocol B: Modified Clauson-Kaas for Sensitive Amines
Best for: Amino acids, hydrazines, or acid-labile substrates.
-
Activation Step: Reflux 2,5-dimethoxytetrahydrofuran (1.0 equiv) in 0.1 M HCl (aqueous) for 20 minutes. The solution will turn homogenous.
-
Buffering: Cool to room temperature. Add Sodium Acetate (4.0 equiv) to buffer to pH ~5.
-
Addition: Add the sensitive amine (1.0 equiv) dissolved in a minimum amount of dioxane or ethanol.
-
Cyclization: Stir at 50°C or use Microwave irradiation (80°C, 10 min).
-
Extraction: Extract immediately into DCM. Do not leave the product in the slightly acidic aqueous layer.
Summary of Conditions & Selectivity
| Variable | Condition | Outcome / Risk | Recommendation |
| Catalyst | HCl / H₂SO₄ | High risk of Furan; Polymerization | Avoid for complex amines. |
| Catalyst | Iodine (I₂) | Neutral/Mild; High yield | Standard Choice. |
| Catalyst | TiCl₄ | Strong Lewis Acid; Water Scavenger | Use for sterically hindered amines. |
| Solvent | Acetic Acid | Standard but harsh | Use for stable arylamines only. |
| Solvent | Ethanol | Green; Easy workup | Preferred for I₂ catalysis. |
| Temp | Reflux | Thermal degradation | Switch to Microwave (controlled energy). |
References
-
Banik, B. K., et al. (2004). "Iodine-catalyzed synthesis of substituted pyrroles." Tetrahedron Letters, 45(11), 2343-2345. Link
-
Amarnath, V., et al. (1991).[2] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924–6931. Link
-
Clauson-Kaas, N., & Tyle, Z. (1952). "Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran." Acta Chemica Scandinavica, 6, 667-670. Link
-
Miles, K. C., et al. (2013). "Microwave-assisted Clauson-Kaas synthesis of pyrroles." Arkivoc, (iii), 177-186. Link
-
Li, C. J., et al. (2006). "Indium(III)-catalyzed Paal-Knorr reaction in water." Tetrahedron Letters, 47, 4933. Link
Sources
Removing unreacted starting materials from pyrrole carboxylate products
Topic: Removing Unreacted Starting Materials from Pyrrole Carboxylate Products Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Welcome to the PyrrolePurify Support Portal
Status: Operational | Ticket Type: Purification Troubleshooting
You are likely synthesizing pyrrole-2-carboxylates or pyrrole-3-carboxylates via Paal-Knorr or Hantzsch methodologies. While these reactions are robust, the lipophilicity of the starting materials often mirrors that of the product, leading to "sticky" oils and co-eluting impurities.
This guide addresses the three most common contaminants:
-
Unreacted Carbonyls (1,4-dicarbonyls,
-ketoesters) -
Excess Amines (Primary amines, anilines)
-
Chromatographic Streaking (Due to NH acidity)
Module 1: Removing Unreacted Carbonyls
Target Impurities: 2,5-hexanedione derivatives (Paal-Knorr),
The Issue
Dicarbonyls and ketoesters are often oils that prevent your solid pyrrole carboxylate from crystallizing. They are not acidic or basic, making standard extraction ineffective.
Protocol A: The Bisulfite Adduct Wash (Chemoselective)
Best for: Methyl ketones and unhindered cyclic ketones (e.g., 2,5-hexanedione).
Mechanism: Sodium bisulfite attacks the carbonyl carbon to form a water-soluble sulfonate adduct, pulling the impurity into the aqueous layer while your pyrrole remains in the organic layer.
Step-by-Step:
-
Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid ethers if possible (solubility of the adduct is lower).
-
Prepare a saturated aqueous solution of Sodium Bisulfite (
) . -
Wash the organic layer vigorously with the bisulfite solution (
min stirs).-
Note: Vigorous stirring is critical to allow the heterogeneous reaction to occur.
-
-
Separate layers. The aqueous layer contains the impurity.[1]
-
Wash organic layer with brine, dry over
, and concentrate.
Protocol B: The "Kugelrohr" Polish
Best for: Volatile
If your product is a solid pyrrole carboxylate (typically MP > 80°C), high-vacuum distillation is the cleanest method to remove oily starting materials without chemical reagents.
-
Place crude solid/oil in a Kugelrohr bulb.
-
Set oven temperature to 60–80°C (below product MP).
-
Apply high vacuum (< 0.5 mbar).
-
Rotate for 30–60 mins. Volatile starting materials will sublime/distill to the cold trap.
Module 2: Removing Excess Amines
Target Impurities: Primary alkyl amines, anilines.
The Issue
Amines co-elute with pyrroles on silica due to similar polarity. While acid washes work for standard organics, pyrroles are acid-sensitive (polymerization risk). However, pyrrole carboxylates are stabilized by the electron-withdrawing ester group, allowing for milder acid treatments.
Protocol A: The Copper(II) Sulfate Complexation (Visual & Gentle)
Best for: Lipophilic amines that drag on columns.
Mechanism:
-
Dissolve crude in EtOAc or DCM.
-
Wash with 10% aqueous
solution.[2] -
Observation: The aqueous layer will turn from pale blue to deep purple/royal blue as it pulls the amine out.
-
Repeat wash until the aqueous layer remains pale blue (no more amine extracting).
-
Wash with water to remove residual copper salts.
Protocol B: Scavenger Resins (High Throughput)
Best for: Late-stage drug candidates where metal contamination (Cu) is a concern.
-
Resin: Sulfonic acid resin (e.g., Amberlyst 15) or Isocyanate resin.
-
Method: Add 3–5 equivalents (relative to excess amine) of resin to the reaction mixture. Stir for 1–2 hours. Filter off the resin.[3][4] The filtrate contains pure pyrrole.
Module 3: Troubleshooting Chromatography
Symptom: Your pyrrole carboxylate "streaks" down the TLC plate or column, spanning 10–20 fractions.
The Cause: NH Acidity
The carboxylate group at the 2- or 3-position withdraws electron density, significantly lowering the
The Solution: Triethylamine (TEA) Doping
You must neutralize the silica surface.
The "Pre-Buffered" Column Method:
-
Eluent Prep: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).
-
Slurry: Slurry your silica gel in this TEA-doped solvent.
-
Pack & Flush: Pack the column and flush with 2 column volumes of the doped solvent.
-
Run: Load your sample. You can continue running with TEA, or switch to neutral solvent (the silica is already neutralized).
-
Result: The pyrrole will elute as a tight, symmetrical band.
-
Module 4: Recrystallization Guide
If chromatography is too expensive or slow, pyrrole carboxylates often crystallize well due to H-bonding and
Solvent Screening Table
| Solvent System | Polarity | Application Note |
| Ethanol (95%) | High | Gold Standard. Dissolve hot; cool slowly. Good for removing oily oligomers. |
| EtOAc / Hexane | Medium | Dissolve in min. hot EtOAc. Add hot Hexane until turbid. Cool to 4°C. |
| DCM / Hexane | Low | Good for very lipophilic pyrroles. Dissolve in DCM, layer Hexane on top (vapor diffusion). |
| Isopropanol (IPA) | High | Alternative to EtOH if the product is too soluble in ethanol. |
Visual Workflows
Figure 1: Purification Decision Tree
Determine the optimal workflow based on your specific impurity profile.
Caption: Decision matrix for selecting the appropriate workup based on the dominant impurity type.
Figure 2: The Triethylamine (TEA) Effect on Silica
Why your pyrrole streaks and how TEA fixes it.
Caption: Mechanistic illustration of how TEA blocks acidic silanol sites, preventing pyrrole N-H interaction.
References
-
Paal-Knorr Mechanism & Conditions
- Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. Journal of Organic Chemistry.
-
Purification of Amines (Copper Sulfate Method)
- University of Rochester, Department of Chemistry. Workup for Removing Amines.
-
Flash Chromatography of Acid-Sensitive Compounds (TEA Doping)
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.
- Pyrrole Acidity & Reactivity: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Standard text on pyrrole properties).
- General Purification Strategies (Bisulfite)
Sources
Validation & Comparative
Comparative Analytical Guide: 1H NMR Interpretation of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
This guide provides a comparative technical analysis of the 1H NMR interpretation for ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate . It contrasts the Standard 1D Assignment (the "Product" performance) against Advanced Structural Verification (the "Alternative" required for definitive regioisomer differentiation).
Executive Summary
In drug discovery, the 2-aminopyrrole scaffold is a privileged structure often synthesized via the Gewald reaction or multicomponent condensations. A critical challenge in this synthesis is regioselectivity. The reaction of phenacyl bromide, ethyl cyanoacetate, and ammonium acetate can theoretically yield two regioisomers: the target 5-phenyl isomer and the 4-phenyl isomer.
This guide compares the Standard 1D 1H NMR Interpretation (sufficient for purity checks) with Definitive Structural Elucidation (NOE/HMBC), demonstrating why reliance on 1D shifts alone is a high-risk strategy for this scaffold.
Part 1: The Molecule & The Challenge
The target molecule contains four distinct proton environments crucial for assignment.[1][2]
Chemical Structure & Numbering
-
Position 1: Pyrrole NH (Exchangeable)
-
Position 2: Amino group (-NH2)
-
Position 3: Ethyl Carboxylate (-COOCH2CH3)
-
Position 4: Methine Proton (The Diagnostic Signal )
-
Position 5: Phenyl Ring
The Comparative Scenario
| Feature | Target: 5-Phenyl Isomer | Alternative: 4-Phenyl Isomer |
| Structure | Phenyl at C5; Proton at C4 | Phenyl at C4; Proton at C5 |
| Synthesis Risk | Thermodynamic Product | Kinetic Product / Byproduct |
| 1D NMR Risk | C4-H signal (~6.6-6.9 ppm) | C5-H signal (~6.5-7.0 ppm) |
| Differentiation | Requires 2D NMR / NOE | Indistinguishable by 1D shift alone |
Part 2: Detailed Spectral Data & Interpretation
Standard 1H NMR Data (DMSO-d6, 400 MHz)
Note: DMSO-d6 is preferred over CDCl3 to resolve the exchangeable NH/NH2 protons, which often broaden or disappear in chloroform.
| Proton Group | Multiplicity | Integration | Chemical Shift (δ ppm) | Interpretation & Causality |
| Pyrrole NH | Broad Singlet | 1H | 10.80 – 11.20 | Highly deshielded due to aromatic ring current and H-bonding capacity. Disappears on D2O shake. |
| Phenyl (Ar-H) | Multiplet | 5H | 7.30 – 7.65 | Typical aromatic signature. The ortho-protons may appear as a distinct doublet downfield if rotation is restricted. |
| Pyrrole CH | Singlet (sharp) | 1H | 6.60 – 6.90 | Critical Signal. In the 5-phenyl isomer, this is H-4 . It is shielded relative to benzene but deshielded by the adjacent ester group. |
| Amino (-NH2) | Broad Singlet | 2H | 5.60 – 6.00 | Exchangeable. Broadening occurs due to quadrupole relaxation of the adjacent 14N nucleus. |
| Ester -CH2- | Quartet ( | 2H | 4.10 – 4.25 | Deshielded by the electronegative oxygen of the ester. |
| Ester -CH3 | Triplet ( | 3H | 1.20 – 1.35 | Standard methyl triplet. |
Comparative Performance: 1D vs. 2D Verification
The "Product" (1D NMR) performs well for purity but fails at structural certainty. The "Alternative" (NOE/HMBC) is required to validate the regiochemistry.
The Diagnostic Logic (NOE/ROESY)
-
Target (5-Phenyl):
-
Irradiating the Pyrrole CH (H-4) will show an NOE enhancement of the Phenyl Ortho-protons .
-
Reasoning: H-4 and the Phenyl group are adjacent (vicinal).
-
-
Alternative (4-Phenyl):
-
Irradiating the Pyrrole CH (H-5) will show an NOE enhancement of the Pyrrole NH .
-
Reasoning: H-5 is adjacent to the ring Nitrogen.
-
Crucially: In the 4-phenyl isomer, the Phenyl group is adjacent to the Ester. An NOE might be observed between the Phenyl and the Ethyl CH2.
-
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision tree for confirming the structure, contrasting the standard workflow with the rigorous verification path.
Caption: Analytical decision tree comparing standard 1D assignment (Method A) vs. definitive NOE-based structural verification (Method B).
Part 4: Experimental Protocols
Sample Preparation (Self-Validating Protocol)
To ensure trustworthiness and reproducibility, follow this strict preparation method to avoid solvent peaks obscuring the critical aliphatic region.
-
Drying: Dry the solid product in a vacuum oven at 40°C for 4 hours to remove residual reaction solvents (Ethanol/Water) which appear near the ethyl ester signals.
-
Solvent Choice: Use DMSO-d6 (99.9% D).
-
Why? CDCl3 often causes the amino and pyrrole NH protons to broaden into the baseline due to rapid exchange. DMSO stabilizes these protons via hydrogen bonding, yielding sharp, integrating peaks.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Validation: Shake the tube vigorously. If the solution is cloudy, filter through a cotton plug. Suspended solids cause line broadening.
-
-
D2O Exchange (Confirmation Step):
-
Acquire the standard spectrum.
-
Add 1 drop of D2O to the NMR tube.
-
Shake and wait 5 minutes.
-
Re-acquire. Success Criteria: The peaks at ~11.0 ppm and ~5.8 ppm must disappear. The peak at ~6.8 ppm (Pyrrole CH) must remain.
-
Acquisition Parameters
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Number of Scans (NS): Minimum 16 (for 10 mg sample) or 64 (for <2 mg).
-
Relaxation Delay (D1): Set to 1.0 - 2.0 seconds .
-
Expert Insight: The aromatic and pyrrole CH protons have long T1 relaxation times. A delay that is too short (<1s) will reduce the integration accuracy of the aromatic ring relative to the ethyl group.
-
Part 5: Synthesis Pathway & Impurity Origins
Understanding the synthesis helps anticipate the "Alternative" structures (impurities) seen in the NMR.
Caption: Gewald-type synthesis pathway showing the divergence between the target 5-phenyl product and the 4-phenyl regioisomer.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for Pyrrole NH and CH shifts).
-
Gewald, K. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel". Chemische Berichte, 99(3), 1002-1007. Link (Foundational chemistry for amino-carboxylate heterocycles).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link (Source for estimation of substituent effects on pyrrole rings).
- Trautwein, A. W., & Süssmuth, R. D. (2005). "Regioselective Synthesis of 2-Aminopyrroles". ChemBioChem, 6(11), 2078-2081.
Sources
A Comparative Analysis of the Reactivity of Ethyl and Methyl 2-Amino-5-phenyl-1H-pyrrole-3-carboxylate
For Immediate Release
[City, State] – This guide provides a detailed comparison of the chemical reactivity of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate and its methyl counterpart. Directed at researchers, scientists, and professionals in drug development, this document delves into the subtle yet significant differences imparted by the ester functional group on the molecule's reactivity in key chemical transformations.
Introduction
Ethyl and methyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylates are valuable building blocks in medicinal chemistry and materials science. Their utility stems from the versatile reactivity of the pyrrole core, the nucleophilic amino group, and the modifiable ester function. While structurally very similar, the choice between the ethyl and methyl ester can influence reaction kinetics, yields, and even reaction pathways. This guide outlines the theoretical underpinnings of these differences and provides a framework of experimental protocols to empirically determine and compare their reactivity.
The core structure contains a highly electron-rich pyrrole ring, making it susceptible to electrophilic attack. The amino group at the 2-position further activates the ring and serves as a primary site for nucleophilic reactions. The carboxylate group at the 3-position, being an electron-withdrawing group, modulates the overall electron density of the pyrrole ring.
Theoretical Considerations: Electronic and Steric Effects
The primary difference between the ethyl and methyl esters lies in the nature of the alkyl group attached to the ester oxygen. This seemingly minor variation can manifest in both electronic and steric effects.
-
Electronic Effects: The ethyl group is slightly more electron-donating (inductive effect, +I) than the methyl group. This subtle increase in electron donation can marginally increase the electron density on the ester carbonyl and, through resonance, on the pyrrole ring. This could, in theory, enhance the nucleophilicity of the 2-amino group and the pyrrole ring's susceptibility to electrophilic attack.
-
Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance can affect the rate of reactions occurring at the ester carbonyl (e.g., saponification) or at the adjacent C4 position of the pyrrole ring.
Caption: Theoretical influences of ethyl vs. methyl esters on the pyrrole core.
Proposed Experimental Comparison
To quantify the reactivity differences, a series of parallel experiments are proposed. The following protocols are designed to be self-validating by ensuring identical reaction conditions for both the ethyl and methyl derivatives, with the only variable being the ester alkyl group.
Comparison of Amino Group Nucleophilicity via N-Acylation
The nucleophilicity of the 2-amino group can be assessed by its rate of reaction with an acylating agent. N-acylation is a fundamental reaction for creating amide bonds, which are prevalent in pharmaceuticals.[1][2][3]
Experimental Protocol: N-Acetylation
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate and methyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate in 10 mL of a suitable aprotic solvent (e.g., anhydrous Dichloromethane).
-
Reagent Addition: To each flask, add 1.1 equivalents of acetyl chloride dropwise at 0°C under an inert atmosphere (e.g., Nitrogen).
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the N-acetylated product.
-
Work-up and Isolation: Upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Compare the reaction times and isolated yields of the N-acetylated products.
Caption: Workflow for comparative N-acetylation.
Hypothetical Data Table 1: N-Acetylation Reactivity
| Compound | Reaction Time (min) | Isolated Yield (%) |
| Ethyl Ester Derivative | 60 | 92 |
| Methyl Ester Derivative | 75 | 88 |
This data is hypothetical and for illustrative purposes only.
The expected outcome is that the ethyl ester derivative may react slightly faster due to the enhanced electron-donating nature of the ethyl group, leading to a higher electron density on the amino group and thus greater nucleophilicity.
Comparison of Pyrrole Ring Reactivity via Electrophilic Aromatic Substitution
The pyrrole ring is highly activated towards electrophilic substitution, typically occurring at the C4 position, as the C2, C3, and C5 positions are substituted.[4][5][6] The subtle electronic differences between the ethyl and methyl esters could influence the rate of this reaction.
Experimental Protocol: Nitration
-
Reaction Setup: In two separate flasks, dissolve equimolar amounts (1.0 mmol) of the ethyl and methyl esters in acetic anhydride at 0°C.
-
Reagent Addition: Slowly add a cooled mixture of fuming nitric acid and acetic acid to each flask, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the formation of the 4-nitro product by TLC or HPLC.
-
Work-up and Isolation: Pour the reaction mixture over ice water. Collect the precipitate by filtration, wash with cold water until neutral, and dry.
-
Analysis: Compare the yields of the 4-nitro-2-amino-5-phenyl-1H-pyrrole-3-carboxylate derivatives.
Hypothetical Data Table 2: Nitration Reactivity
| Compound | Isolated Yield (%) |
| Ethyl Ester Derivative | 78 |
| Methyl Ester Derivative | 75 |
This data is hypothetical and for illustrative purposes only.
The slightly more electron-donating ethyl group is hypothesized to increase the electron density of the pyrrole ring to a greater extent than the methyl group, potentially leading to a higher yield of the nitrated product under identical reaction conditions.
Comparison of Ester Group Reactivity via Saponification
Saponification, the base-mediated hydrolysis of an ester, is a classic reaction to assess the reactivity of the ester carbonyl group.[7][8][9] The rate of saponification is sensitive to both electronic and steric factors.
Experimental Protocol: Saponification
-
Reaction Setup: In parallel, prepare solutions of the ethyl and methyl esters (1.0 mmol) in a mixture of ethanol and water.
-
Base Addition: Add an excess of aqueous sodium hydroxide (e.g., 3.0 mmol) to each solution at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter, wash with water, and dry the product.
-
Analysis: Compare the time required for complete consumption of the starting material for both esters.
Caption: Generalized saponification reaction pathway.
Hypothetical Data Table 3: Saponification Reactivity
| Compound | Reaction Time for >95% Conversion (hours) |
| Ethyl Ester Derivative | 6 |
| Methyl Ester Derivative | 4 |
This data is hypothetical and for illustrative purposes only.
In this case, two competing effects are at play. The ethyl group is more electron-donating, which slightly deactivates the carbonyl carbon towards nucleophilic attack. It also presents greater steric hindrance. Both factors would suggest a slower reaction rate for the ethyl ester compared to the methyl ester. Therefore, the methyl ester is expected to undergo saponification more rapidly.
Conclusion
While the structural difference between ethyl and methyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is minimal, it is likely to lead to measurable differences in their chemical reactivity. The ethyl ester is predicted to exhibit slightly enhanced nucleophilicity at the 2-amino group and greater reactivity of the pyrrole ring in electrophilic substitution reactions, owing to the greater electron-donating nature of the ethyl group. Conversely, the methyl ester is expected to be more reactive at the ester carbonyl itself, for instance in saponification, due to lesser steric hindrance and a slightly more electrophilic carbonyl carbon.
The provided experimental frameworks offer a robust methodology for quantifying these differences, enabling researchers to make informed decisions in the selection of these valuable synthetic intermediates for their specific applications in drug discovery and materials science. The choice between the ethyl and methyl derivative, while seemingly trivial, can be a critical parameter in optimizing reaction conditions and maximizing yields.
References
-
Gewald reaction - Wikipedia . Wikipedia. Available at: [Link]
-
N-Acylation Reactions of Amines - ResearchGate . ResearchGate. Available at: [Link]
-
A green chemistry approach to N-acylation of amines in water using benzotriazole chemistry - PMC . National Center for Biotechnology Information. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI . MDPI. Available at: [Link]
-
Saponification of Esters - Organic Chemistry Tutor . Organic Chemistry Tutor. Available at: [Link]
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]
-
13 Saponification of Esters . Available at: [Link]
-
Pyrrole - Wikipedia . Wikipedia. Available at: [Link]
-
11.7: Heterocyclic Amines - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Electrophilic Substitution in Pyrrole (Reactivity and Orientation) . Online Organic Chemistry Tutor. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
Comparative Guide: X-ray Crystallography of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Executive Summary
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate (EAPPC) represents a critical structural scaffold in the synthesis of fused heterocycles, particularly pyrrolo[2,3-d]pyrimidines, which are potent kinase inhibitors. In solid-state chemistry, the "performance" of this molecule is defined by its ability to form stable, predictable crystal lattices via hydrogen bonding networks—a key factor in formulation stability and solubility profiles.[1]
This guide provides an in-depth crystallographic analysis of EAPPC, comparing its structural metrics against key analogs (e.g., the 4-fluorophenyl variant and the 3,5-dimethyl analog).[1] We analyze the supramolecular "performance" (lattice stability) and provide a validated protocol for obtaining diffraction-quality crystals.
Structural Characterization & Methodology
Validated Synthesis & Crystallization Protocol
To obtain high-fidelity X-ray data, purity is paramount.[1] The following protocol utilizes a modified Hantzsch/Gewald-type multicomponent reaction, optimized for crystal growth.
Reagents: Phenacyl bromide, Ethyl cyanoacetate, Ammonium acetate.[1] Solvent System: Ethanol (Reaction), Ethyl Acetate/Hexane (Crystallization).[1]
Workflow Diagram (DOT)
Caption: Step-by-step workflow for the synthesis and isolation of diffraction-quality EAPPC crystals.
Crystallographic Data Profile
The EAPPC molecule typically crystallizes in a centrosymmetric space group (often Triclinic P-1 or Monoclinic P21/c ), favored by the formation of inversion dimers.[1]
Key Structural Parameters (Representative of Class):
-
Crystal System: Triclinic / Monoclinic[1]
-
Space Group:
or -
Z (Molecules/Unit Cell): 2 or 4
-
Density (
): ~1.25 - 1.35 g/cm³
Comparative Analysis: EAPPC vs. Analogs
This section objectively compares EAPPC with two validated alternatives: the 4-Fluorophenyl analog (electronic modulation) and the 3,5-Dimethyl analog (steric modulation).
Structural Performance Metrics
| Feature | Target: EAPPC (5-Phenyl) | Alt 1: 4-Fluoro Analog [1] | Alt 2: 3,5-Dimethyl Analog [2] |
| Lattice Stability | High (Strong | Very High (F-mediated interactions) | Moderate (Lack of |
| Dihedral Angle | ~10–25° (Phenyl vs. Pyrrole) | 67.6° (Twisted due to F-repulsion) | N/A (Planar methyl groups) |
| H-Bond Motif | |||
| Solubility | Moderate (EtOH, DMSO) | Low (High lattice energy) | High (Lipophilic) |
| Application | Kinase Inhibitor Scaffold | Vonoprazan Intermediate | Porphyrin Synthesis |
Analysis:
-
EAPPC vs. 4-Fluoro: The unsubstituted phenyl ring in EAPPC allows for a more planar conformation compared to the 4-fluoro analog, where the fluorine atom often forces a significant twist (dihedral angle >60°) to minimize steric clashes and maximize dipole interactions. This makes EAPPC structurally more predictable for docking simulations.
-
EAPPC vs. Dimethyl: The 3,5-dimethyl analog lacks the phenyl ring's ability to engage in
- stacking.[1] Consequently, EAPPC crystals are mechanically harder and thermally more stable due to the additional cohesive energy provided by the aromatic stacking.[1]
Supramolecular Architecture
The "performance" of the crystal structure is governed by two critical hydrogen bonding motifs.[1] Understanding these allows researchers to predict how the molecule will interact with biological targets (e.g., enzyme active sites).[1]
Intramolecular Lock (Conformational Stability)
An intramolecular hydrogen bond exists between the amino group (-NH2) and the carbonyl oxygen of the ester group.
-
Interaction: N—H...O=C
-
Effect: This locks the molecule into a planar "ribbon" conformation, essential for its biological activity as a kinase inhibitor.[1]
Intermolecular Dimerization (Lattice Formation)
Molecules pair up to form centrosymmetric dimers via a pair of N—H...O bonds. This is a classic
Supramolecular Interaction Diagram (DOT)
Caption: The
Experimental Validation (Self-Validating Protocol)
To ensure trustworthiness, the following checks confirm if you have successfully crystallized the correct polymorph of EAPPC:
-
Melting Point Check: Pure EAPPC crystals should melt sharply between 160–165°C .[1] A broad range indicates solvent inclusion or amorphous content.[1]
-
IR Fingerprint: Look for the "doublet" in the N-H stretch region (3400–3300 cm⁻¹) and a shifted Carbonyl stretch (~1680 cm⁻¹) due to the intramolecular H-bond. If the Carbonyl peak is >1700 cm⁻¹, the H-bond network is disrupted.
-
Visual Inspection: Crystals should be colorless to pale yellow prisms. Needles often indicate rapid precipitation rather than controlled crystallization, leading to poor diffraction data.[1]
References
-
Jotaniya, C. et al. (2017).[1] "Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis." Acta Crystallographica Section E, 73(9), 1336–1340.[1]
-
Silva, M. et al. (2006).[1] "Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate."[2][3] Acta Crystallographica Section E, 62(10), o4482-o4484.[1]
-
Singh, R. N. et al. (2012).[1][2] "Molecular structure, spectral studies, intra and intermolecular interactions analyses in a novel ethyl pyrrole carboxylate." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 94, 288-301.[1][2]
-
ChemicalBook. (2023). "Ethyl 5-phenyl-1H-pyrrole-3-carboxylate Synthesis and Properties."
Sources
- 1. Recent Protein Crystal Structures from Prof. Aimin Liu (Feradical) Laboratory [feradical.utsa.edu]
- 2. Molecular structure, spectral studies, intra and intermolecular interactions analyses in a novel ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer: A combined DFT and AIM approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: UV-Vis Absorption Spectra of Phenyl-Substituted Pyrroles
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption properties of phenyl-substituted pyrroles, specifically contrasting 1-phenylpyrrole (N-substituted) and 2-phenylpyrrole (C-substituted) against the unsubstituted pyrrole scaffold.
For researchers in drug discovery and optoelectronics, understanding the spectral shifts in these molecules is not merely about peak assignment; it is a direct readout of molecular planarity and effective conjugation length . These factors critically influence the efficacy of antifungal pharmacophores (e.g., fludioxonil) and the conductivity of polypyrrole-based sensors.
Key Takeaway: While both substitutions induce a bathochromic (red) shift relative to pyrrole, 2-phenylpyrrole typically exhibits a stronger shift and higher molar absorptivity than 1-phenylpyrrole . This is driven by the steric hindrance in the N-substituted isomer, which forces the phenyl ring out of planarity, decoupling the
Structural Dynamics & Optical Theory[1]
To interpret the spectra, one must understand the competition between
The Steric-Electronic Conflict
-
Pyrrole (Reference): Planar, aromatic system. Absorption is limited to the deep UV (
nm). -
2-Phenylpyrrole (C-Isomer): The bond between the pyrrole C2 and phenyl ring allows for a relatively planar conformation. The
-orbitals overlap effectively, extending the conjugation length over both rings. -
1-Phenylpyrrole (N-Isomer): The phenyl ring is attached to the nitrogen. Steric clash between the phenyl ortho-hydrogens and the pyrrole
-hydrogens forces the molecule to twist. This "de-conjugation" limits the bathochromic shift compared to the C-isomer.
DOT Diagram: Structural-Spectral Causality
The following diagram illustrates the logical flow from chemical structure to observable spectral property.
Figure 1: Causal relationship between substitution pattern, molecular geometry, and resulting spectral shifts.
Comparative Performance Analysis
The following data summarizes the optical performance of phenyl-substituted pyrroles. Note that exact
Table 1: Optical Properties Comparison (in Acetonitrile/Methanol)
| Compound | Substitution | Structural Characteristic | Key Application | ||
| Pyrrole | None | ~210 | ~5,000 | Planar, Aromatic | Monomer for conductive polymers |
| 1-Phenylpyrrole | N-Position | 240 - 260 | ~10,000 | Twisted (TICT state) | Fluorescent probes, steric studies |
| 2-Phenylpyrrole | C2-Position | 280 - 295 | >15,000 | Planar (Extended | Antifungal pharmacophores, optics |
| Polypyrrole | Polymer | 400 - 800 | High (Broad) | Extended Band Structure | Conductive coatings, sensors |
Performance Insights:
-
Red-Shift Efficiency: 2-phenylpyrrole offers a superior red-shift (~80 nm vs pyrrole) compared to 1-phenylpyrrole (~40 nm). If your application requires absorption nearer to the visible region without polymerization, C-substitution is the optimal pathway.
-
Solvatochromism: 1-phenylpyrrole exhibits significant solvatochromism, particularly in fluorescence, due to the Twisted Intramolecular Charge Transfer (TICT) state formed upon excitation. This makes it a sensitive probe for solvent polarity, unlike the more stable 2-phenylpyrrole.
-
Molar Absorptivity (
): The planar nature of 2-phenylpyrrole results in a higher extinction coefficient, making it more detectable at lower concentrations in HPLC/UV assays.
Experimental Protocol: Reproducible UV-Vis Characterization
To ensure data integrity (E-E-A-T), follow this self-validating protocol. This workflow minimizes common errors such as solvent cut-off interference and concentration aggregation.
Reagents & Equipment[3][4]
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Avoid Acetone (absorbs <330 nm).
-
Cuvettes: Quartz (1 cm path length). Do not use plastic/glass for UV <300 nm.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
Step-by-Step Methodology
-
Baseline Correction (The Zeroing Step):
-
Fill two matched quartz cuvettes with pure solvent.
-
Run a "Baseline/Zero" scan from 200 nm to 800 nm.
-
Validation: The resulting line must be flat (
Abs).
-
-
Stock Solution Preparation:
-
Weigh 1-2 mg of the phenylpyrrole derivative.
-
Dissolve in 10 mL solvent to create a ~1 mM stock.
-
Critical: Sonicate for 5 mins to ensure complete dissolution. Aggregates cause scattering (false absorbance tails).
-
-
Dilution Series (Linearity Check):
-
Prepare three working concentrations:
, , and . -
Measure the spectrum for each.
-
-
Data Validation:
-
Calculate
for the peak maximum at each concentration using Beer-Lambert Law: . -
Pass Criteria: The calculated
should vary by across the dilution series. If , dilute further.
-
DOT Diagram: Experimental Workflow
Figure 2: Validated workflow for UV-Vis characterization of pyrrole derivatives.
Applications in Drug Discovery & Materials[5]
Why does this spectral comparison matter?
Pharmacophore Development (Antifungals)
Phenylpyrroles are the core scaffold of the fludioxonil class of fungicides.
-
Relevance: The UV signature is used to monitor the stability of the phenyl-pyrrole bond during formulation. A blue-shift (shift to lower wavelength) often indicates cleavage of the phenyl ring or saturation of the pyrrole double bonds (metabolic degradation).
-
Design: 2-phenylpyrrole derivatives are preferred because the planar structure mimics the geometry required for binding to the histidine kinase os-1 target protein in fungi [1].
Conductive Polymers (Sensors)[6]
-
Relevance: Polymerization of pyrrole creates a conductive backbone.
-
Comparison: Polymerizing 1-phenylpyrrole is difficult due to the steric twist preventing effective
-stacking between monomer units. In contrast, 2-phenylpyrrole can be polymerized to form films with distinct electrochromic properties (color change under voltage), useful for smart windows and optical sensors [2].
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 2-Phenylpyrrole. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Eisner, U., & Gore, P. H. (1958).[2] The light absorption of pyrroles.[2][3][4] Part I. Ultraviolet spectra. Journal of the Chemical Society.[5] [Link]
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra: Effect of Conjugation. Chemistry Teaching Resources. [Link]
Sources
- 1. Pyrrole [webbook.nist.gov]
- 2. 186. The light absorption of pyrroles. Part I. Ultraviolet spectra - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Absorption Spectra of Protonated Corroles: Two Distinct Patterns Due to Peripheral Substitution Architecture | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Comparative biological efficacy of 2-amino-pyrrole vs 2-amino-thiophene scaffolds
Topic: Comparative Biological Efficacy of 2-Amino-pyrrole vs. 2-Amino-thiophene Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Toxicologists.
Executive Decision Matrix: The Scaffold Hopping Verdict
In early-stage drug discovery, the choice between 2-amino-thiophene (2-AT) and 2-amino-pyrrole (2-AP) often dictates the trajectory of a lead series. While both serve as bioisosteres for phenyl or purine rings, they diverge sharply in synthetic accessibility, metabolic liability, and hydrogen-bonding potential.
| Feature | 2-Amino-thiophene (2-AT) | 2-Amino-pyrrole (2-AP) | Verdict |
| Synthetic Accessibility | High (Gewald Reaction) | Moderate (Multicomponent/Paal-Knorr) | 2-AT allows faster library generation. |
| Lipophilicity (cLogP) | Higher (Sulfur is lipophilic) | Lower (Nitrogen increases polarity) | 2-AP is better for lowering logD. |
| H-Bonding Profile | 1 Donor ( | 2 Donors ( | 2-AP offers superior hinge-binding vectors. |
| Metabolic Liability | High Risk (S-oxidation/Epoxidation) | Moderate Risk (Electron-rich oxidation) | 2-AT carries a structural alert (idiosyncratic toxicity). |
| Chemical Stability | Stable | Prone to oxidation/polymerization | 2-AP requires electron-withdrawing groups (EWGs) to stabilize. |
Strategic Insight: Use 2-AT for rapid hit identification and probing hydrophobic pockets. Transition to 2-AP (or fused variants like pyrrolopyrimidines) during lead optimization to improve solubility, add H-bond vectors, and mitigate the metabolic toxicity risks associated with the thiophene sulfur.
Molecular Architecture & Bioisosterism
The biological efficacy of these scaffolds is rooted in their electronic distributions.
2.1 Electronic Profiling
-
2-Amino-thiophene: The sulfur atom is a soft nucleophile. The ring is aromatic but electron-rich, making it susceptible to electrophilic metabolic attack. The sulfur lone pairs are poor H-bond acceptors compared to nitrogen.
-
2-Amino-pyrrole: The ring nitrogen contributes its lone pair to the aromatic sextet, making the ring extremely electron-rich ($ \pi $-excessive). This necessitates substitution with electron-withdrawing groups (e.g., -CN, -COOR) at the 3- or 4-positions to prevent rapid oxidative decomposition. Crucially, the ring NH serves as a specific H-bond donor, a feature lacking in thiophene.
2.2 Visualization: Kinase Hinge Binding Logic
The following diagram illustrates why 2-AP is often preferred for "Type I" kinase inhibitors targeting the ATP hinge region.
Figure 1: Comparative binding modes. The 2-aminopyrrole scaffold provides an additional H-bond donor via the ring nitrogen, often critical for potency in kinase targets (e.g., PI3K, JAK).
The Liability Cliff: ADMET & Toxicity
This is the most critical differentiator. 2-Aminothiophenes are classified as structural alerts in many pharmaceutical pipelines due to "bioactivation."
3.1 Thiophene Bioactivation Mechanism
The thiophene ring undergoes S-oxidation by Cytochrome P450s (CYP450), leading to reactive sulfoxides and epoxides. These electrophiles covalently bind to hepatic proteins (e.g., glutathione S-transferases), causing immune-mediated idiosyncratic liver injury.
3.2 Pyrrole Instability
While 2-aminopyrroles avoid S-oxidation, they are prone to autoxidation to form imino-quinones or polymers. However, this is a chemical stability issue (shelf-life) rather than a metabolic activation issue (toxicity), and can be engineered out by placing electron-withdrawing groups (EWGs) like nitriles or esters on the ring.
Figure 2: Metabolic fates. Thiophenes risk bioactivation to toxic adducts, whereas optimized pyrroles typically undergo standard clearance pathways.
Experimental Protocols
To validate these differences, the following synthesis and assay protocols are recommended.
4.1 Synthesis of 2-Amino-thiophene Library (The Gewald Reaction)
The Gewald reaction is the industry standard for generating 2-AT libraries due to its one-pot nature and high yields.
Protocol:
-
Reagents: Ketone/Aldehyde (1.0 eq), Activated Nitrile (e.g., ethyl cyanoacetate, 1.0 eq), Elemental Sulfur (
, 1.0 eq), Morpholine (Catalytic/Base). -
Solvent: Ethanol or Methanol.
-
Procedure:
-
Mix ketone and activated nitrile in ethanol.
-
Add morpholine dropwise (exothermic). Stir for 15 min to form the Knoevenagel adduct.
-
Reflux for 2–4 hours.
-
Workup: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.
-
-
Yield: Typically 60–90%.
4.2 Synthesis of 2-Amino-pyrrole Library (Multicomponent)
Unlike the Gewald reaction, 2-aminopyrroles require more specific conditions to ensure stability. The 3-component coupling of N-tosylimines is a robust modern method.
Protocol:
-
Reagents: N-Tosylimine (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD, 1.0 eq), Isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq).
-
Solvent: Dry Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-tosylimine in dry DCM.
-
Add DMAD and stir for 5 minutes.
-
Add Isocyanide dropwise at
. -
Allow to warm to room temperature and stir for 12 hours.
-
Mechanism: Zwitterionic intermediate formation
addition to imine [1,5]-H shift.[3]
-
-
Workup: Evaporate solvent. Purify via column chromatography (Silica gel, Hexane/EtOAc). Note: Store under inert atmosphere to prevent oxidation.
4.3 Metabolic Stability Assay (Microsomal Stability)
To quantify the "Liability Cliff," compare the Intrinsic Clearance (
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Test Compound:
concentration. -
Timepoints: 0, 5, 15, 30, 60 min.
-
Analysis: LC-MS/MS.
-
Key Indicator: Look for M+16 (Hydroxylation/Epoxidation) and M+32 (S-oxidation) peaks. A high turnover of 2-AT accompanied by rapid glutathione depletion (in a GSH-supplemented assay) confirms metabolic toxicity.
References
-
Gewald Reaction Mechanism & Scope
- Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999.
-
2-Aminopyrrole Synthesis (Multicomponent)
-
Structural Alerts & Toxicity (Thiophenes)
-
Kinase Hinge Binding Modes
- Traxler, P., & Furet, P. "Strategies toward the design of novel and selective protein kinase inhibitors." Pharmacology & Therapeutics, 1999.
-
Bioisosterism in Drug Design
- Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 4. A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - S. Joshua Swamidass, MD PhD [swami.wustl.edu]
Benchmarking Purity Standards for Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate: Elemental Analysis vs. Orthogonal Methods
Topic: Elemental Analysis Standards for Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate Content Type: Publish Comparison Guide
Executive Summary
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate (CAS: 111222-40-3) is a critical heterocyclic scaffold used in the synthesis of biologically active compounds, including kinase inhibitors and antimicrobial agents.[1] Its 2-amino-pyrrole core serves as a versatile handle for cyclization into fused ring systems like pyrrolo[2,3-d]pyrimidines.
However, the reliability of this compound as a starting material is frequently compromised by its susceptibility to oxidation and the retention of synthesis byproducts (inorganic salts and solvents). This guide objectively compares Combustion Elemental Analysis (EA) —the traditional "gold standard" for bulk purity—against modern orthogonal techniques like Quantitative NMR (qNMR) and HPLC . We provide actionable protocols to establish this compound as a reliable secondary standard in your laboratory.
The Gold Standard: Elemental Analysis (CHN)
Elemental analysis (CHN combustion) remains the primary method for establishing the bulk purity of a chemical standard. Unlike chromatographic methods, EA detects non-chromophoric impurities such as water, inorganic salts (e.g., ammonium bromide from synthesis), and silica gel.
Theoretical Baselines
For Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate (
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical % | Acceptance Range (±0.4%) |
| Carbon | C | 12.011 | 13 | 156.14 | 67.81% | 67.41% – 68.21% |
| Hydrogen | H | 1.008 | 14 | 14.11 | 6.13% | 5.73% – 6.53% |
| Nitrogen | N | 14.007 | 2 | 28.01 | 12.17% | 11.77% – 12.57% |
| Oxygen | O | 15.999 | 2 | 32.00 | 13.90% | Not typically measured |
| Total | 230.26 | 100.00% |
The "Salt & Solvent" Trap
This specific pyrrole is often synthesized via the condensation of phenacyl bromide with ethyl cyanoacetate in the presence of ammonia/ammonium acetate. Two specific impurities frequently cause EA failure:
-
Inorganic Salts: Residual ammonium bromide (
) or ammonium chloride. These do not burn, causing %C and %N to drop proportionally while %H may fluctuate. -
Solvent Inclusion: The compound is typically recrystallized from ethanol. A mono-ethanol solvate (
) would shift the theoretical Carbon to 65.20%, a massive deviation that HPLC might miss if the solvent peak is ignored.
Comparative Analysis: EA vs. Orthogonal Methods
To validate a standard, one technique is rarely sufficient. The table below compares the performance of EA against qNMR and HPLC-UV for this specific pyrrole derivative.
Table 2: Performance Comparison of Purity Assessment Methods
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV (254 nm) |
| Primary Scope | Bulk Purity (Absolute) | Specificity & Molar Ratio | Organic Impurity Profiling |
| Detection of Inorganics | Excellent (Inferred from low %C/N) | Poor (Invisible) | Poor (Injects, but not seen) |
| Detection of Water | Excellent (High %H, Low %C/N) | Good (If distinct shift) | Poor (Elutes in void volume) |
| Sample Destructive? | Yes | No | No |
| Sample Requirement | 2–5 mg | 10–20 mg | < 1 mg |
| Critical Weakness | Requires >99.5% homogeneity; no structural info. | Requires distinct peaks; relaxation delay sensitive. | Response factors vary; misses non-UV active salts. |
| Verdict for Standard | Mandatory for "Certified" status. | Best for structure verification & solvent check. | Best for tracking degradation products. |
Experimental Protocols
Protocol A: Pre-treatment for Elemental Analysis
Why this matters: Amino-pyrroles are electron-rich and prone to oxidation (turning brown/black) and hygroscopicity.
-
Recrystallization: Dissolve crude solid in minimal hot ethanol (
). Filter hot to remove insoluble inorganics. Cool slowly to . -
Drying (Critical): Place the recrystallized solid in a vacuum oven at 40–45°C under high vacuum (<10 mbar) for 24 hours .
-
Note: Do not exceed 60°C as amino-pyrroles can decarboxylate or polymerize.
-
-
Storage: Store under Argon/Nitrogen in an amber vial at -20°C.
Protocol B: The "Self-Validating" Workflow
If your EA results deviate from the theoretical values in Table 1, follow this logic to diagnose the issue:
-
If %C is Low and %N is Low: Suspect inorganic contamination (salt). Perform an ash test or check solubility in
(salts will not dissolve). -
If %C is Low but %H is High: Suspect water or ethanol retention. Re-dry the sample and run TGA (Thermogravimetric Analysis) or qNMR.
-
If %N is High: Suspect residual ammonium acetate or ammonia trapped in the lattice.
Visualizing the Validation Workflow
The following diagram outlines the decision tree for establishing Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate as a validated standard.
Figure 1: Decision tree for validating the purity of amino-pyrrole standards. This workflow integrates EA with qNMR to distinguish between solvent entrapment and inorganic contamination.
References
-
National Institutes of Health (NIH) / PubChem. "Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate Compound Summary." PubChem. Available at: [Link]
-
Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 2022.[2] Available at: [Link]
-
Organic Chemistry Portal. "Gewald Reaction and Pyrrole Synthesis." Organic Chemistry Portal. Available at: [Link]
-
Journal of Organic Chemistry. "Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." J. Org.[3][4] Chem., 2001.[3][4] Available at: [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and scientists in drug development, handling and disposing of novel or specialized compounds like Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate requires a methodical approach grounded in regulatory compliance and a deep understanding of the material's potential hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Improper disposal of chemical waste can lead to significant environmental contamination and may result in substantial legal penalties[1]. Therefore, this protocol moves beyond simple instructions to explain the causality behind each step, creating a self-validating system for safe laboratory operations.
Hazard Identification and Risk Assessment
Before any disposal procedure begins, a thorough risk assessment is mandatory. The first step is to understand the inherent hazards of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate. According to its Safety Data Sheet (SDS), this compound is not benign and presents several health risks.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards[2].
| Hazard Classification | GHS Hazard Statement | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | pictogram. Signal word. Warning. | Wear protective gloves, chemical safety goggles, and a lab coat.[2][3] |
| Skin Irritation | H315: Causes skin irritation | pictogram. Signal word. Warning. | Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat.[2][3] |
| Eye Irritation | H319: Causes serious eye irritation | pictogram. Signal word. Warning. | Wear chemical safety goggles or a face shield.[2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | pictogram. Signal word. Warning. | Handle only in a well-ventilated area or a chemical fume hood.[2][3][4] |
This data underscores that Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate must be treated as a hazardous waste and must never be disposed of in regular trash or down the sewer drain.[1][5][6]
Pre-Disposal Procedures: Segregation and Containment
Proper containment is critical to prevent accidental exposure and environmental release. The process begins at the point of generation in what is known as a Satellite Accumulation Area (SAA).[7][8][9]
Container Selection and Management:
-
Compatibility is Key: The waste container must be made of a material compatible with Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate. The original product container is often the most suitable choice.[1][6] If an alternative is used, high-density polyethylene (HDPE) is a common and appropriate option.
-
Condition and Closure: The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid.[6][7] The container must remain closed at all times except when waste is being added.[7][9] This practice is crucial to prevent the release of dust or vapors and to avoid accidental spills.
-
Segregation: Store the waste container in a designated SAA, segregated from incompatible materials.[1][5] As an amino compound, it should be stored away from strong oxidizing agents and strong acids to prevent potentially vigorous reactions.
Labeling—The Most Common Violation: Incomplete or missing labels are one of the most frequent violations found in laboratory inspections.[9] Every waste container must be clearly and accurately labeled.
-
The label must prominently feature the words "Hazardous Waste." [7][8]
-
The full chemical name, "Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate," must be written out. Do not use abbreviations or chemical formulas.[7]
-
The label should also indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").[8]
Step-by-Step Disposal Protocol
This protocol applies to the disposal of solid Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, contaminated labware (e.g., weigh boats, gloves), and rinsate from decontaminated glassware.
Step 1: Don Personal Protective Equipment (PPE)
-
Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above: chemical safety goggles, nitrile gloves, and a lab coat.
Step 2: Waste Characterization
-
All laboratory chemicals should be treated as hazardous waste unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EH&S) department.[6] Based on its known hazards, this compound is classified as hazardous waste.
Step 3: Containerization of Waste
-
Solid Waste: Carefully transfer the solid chemical waste into your pre-labeled, compatible hazardous waste container. Use a spatula or powder funnel to avoid generating dust.[2]
-
Contaminated Debris: Place any contaminated items, such as gloves, weigh paper, or wipers, into the same designated solid waste container.
-
Empty Original Containers: An empty container that held this compound must also be disposed of as hazardous waste unless it is properly decontaminated (triple rinsed).[6]
Step 4: Decontamination and Rinsate Collection
-
Glassware: To clean glassware that has come into contact with the compound, rinse it three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: Crucially, this rinseate is also considered hazardous waste. [6] Collect all rinsate in a separate, clearly labeled hazardous waste container for liquid waste. The label should indicate "Ethanol Rinsate containing Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate."
-
Once decontaminated, the glassware can be washed normally. The defaced empty container can be disposed of as regular trash.[6]
Step 5: Storage and Arranging for Pickup
-
Securely close the hazardous waste container.[7]
-
Store the container in your designated SAA, ensuring it is away from incompatible chemicals.[9]
-
Once the container is full or you are nearing your laboratory's storage time limit, contact your institution's EH&S department (also known as OCRS or a similar name) to schedule a waste pickup.[6][7] Laboratory personnel should never transport hazardous waste across the facility themselves.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate.
Caption: A workflow for the safe disposal of chemical waste in a laboratory setting.
Conclusion
The proper disposal of Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is not merely a procedural task but a critical responsibility for all laboratory personnel. By adhering to this guide—which emphasizes hazard awareness, proper segregation, secure containment, and regulatory compliance—researchers can ensure a safe working environment, protect the ecosystem, and uphold the highest standards of scientific integrity. Always consult your institution's specific chemical hygiene plan and EH&S guidelines, as they provide the definitive policies for your location.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Training.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety.
- Chembase.cn. ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE SDS, 108290-86-4 Safety Data Sheets.
- University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. Environmental Health & Radiation Safety.
- American Chemical Society. Regulation of Laboratory Waste.
- CSIR IIP. Laboratory Chemical Waste Management.
- CDN. Pyrrole Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- Thermo Fisher Scientific. Pyrrole Safety Data Sheet.
- Santa Cruz Biotechnology. Pyrrole Safety Data Sheet.
- Acros Organics. (2010, November 9). Pyrrole Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Pyrrole Safety Data Sheet.
- TCI Chemicals. Safety Data Sheet.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- Spectrum Chemical. (2016, November 2). Safety Data Sheet.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. vumc.org [vumc.org]
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- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal Protective Equipment (PPE) & Handling Guide: Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Executive Summary & Risk Context
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is a functionalized pyrrole scaffold commonly used as an intermediate in the synthesis of kinase inhibitors and biologically active heterocycles.
While often classified under generic GHS categories (Irritant), the presence of the primary amine (C2-NH₂) combined with the electron-rich pyrrole ring necessitates a safety protocol exceeding standard "lab hygiene." This compound presents two specific, often overlooked risks:
-
Sensitization Potential: Like many aromatic amines, repeated dermal exposure can lead to delayed hypersensitivity.
-
Oxidative Instability: Pyrroles are prone to oxidation. Decomposition products may possess different, uncharacterized toxicity profiles compared to the parent compound.
Core Directive: Treat this substance as a potential sensitizer and respiratory irritant . Engineering controls (fume hoods) are the primary defense; PPE is the secondary redundancy.
Hazard Identification & Exposure Vectors
| Hazard Class (GHS) | H-Code | Description | Critical Handling Context |
| Skin Irritation | H315 | Causes skin irritation | Solid powder adheres to gloves; perspiration can solubilize it, increasing permeation. |
| Eye Irritation | H319 | Causes serious eye irritation | Fine dust generation during weighing is the primary ocular risk. |
| STOT - SE | H335 | May cause respiratory irritation | Inhalation of dust during transfer outside a hood is the highest risk vector. |
| Acute Tox (Oral) | H302 | Harmful if swallowed | Hand-to-mouth transfer via contaminated surfaces (gloves/doorknobs). |
Senior Scientist Note: In the absence of specific toxicological data (LD50/LC50) for this specific CAS, we apply the Precautionary Principle . We assume the toxicity profile mirrors that of structurally related 2-aminopyrroles, which are known to be biologically active.
PPE Decision Matrix (Tiered Protection)
Do not use a "one size fits all" approach. Select PPE based on the state of matter and solvent system.
Table 1: PPE Specifications
| Component | Standard Handling (Solid/Weighing) | High-Risk Handling (Solution/Synthesis) | Technical Rationale |
| Hand Protection | Single Nitrile (4 mil / 0.1 mm) | Double Nitrile or Nitrile + Laminate | Amines can permeate thin nitrile. If using DMSO or DCM as solvents, double gloving is mandatory as these solvents carry the solute through the glove barrier. |
| Eye Protection | Safety Glasses (Side Shields) | Chemical Splash Goggles | Solutions pose a splash risk. Goggles seal the orbital area against vapors and micro-droplets. |
| Respiratory | Fume Hood (Sash @ 18") | Fume Hood + N95 (if outside hood) | Engineering controls are superior to respirators. Only use N95 if weighing balance is not contained. |
| Body | Lab Coat (Cotton/Poly) | Flame-Resistant (FR) Coat | If working with flammable solvents (Ether/EtOAc), FR coats prevent wick-effect burns. |
Visualization: PPE Decision Logic
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier. Note the escalation for penetrating solvents like DMSO.
Operational Protocols
A. Weighing & Transfer (The "Dust" Vector)
Static electricity is a major issue with dry organic heterocycles. The powder will "jump" and adhere to gloves/sleeves.
-
Engineering Control: Use a balance enclosure or place the balance inside a fume hood. If the balance is on an open bench, a P100 particulate respirator is required.
-
Anti-Static Measure: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.
-
Technique:
-
Place a secondary container (clean beaker) next to the balance.
-
Weigh the solid.
-
Immediately cap the stock bottle.
-
Wipe the exterior of the stock bottle with a Kimwipe dampened with Ethanol before returning to storage.
-
B. Solubilization (The "Permeation" Vector)
This is the highest risk step. Once dissolved, the chemical can penetrate skin faster.
-
Solvent Choice: If possible, avoid DCM (Dichloromethane) as it permeates nitrile in <4 minutes. If DCM is required, use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash.
-
Procedure:
-
Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust.
-
Keep the vial/flask closed when not actively adding reagents.
-
Double Glove: Wear a smaller size inner glove (e.g., 7.5) and a larger outer glove (e.g., 8.0) to create an air gap that slows permeation.
-
Emergency Response & Disposal
Spill Management Workflow
Figure 2: Immediate response logic for laboratory spills. Note the "Dampen" step for dry powder to prevent aerosolization.
Disposal Logistics[5]
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated Solid Hazardous Waste bin. Do not use regular trash.
-
Liquid Waste: Segregate into Organic Non-Halogenated (if in EtOH/DMSO) or Organic Halogenated (if in DCM).
-
Crucial: Do not mix with strong oxidizing acids (Nitric/Perchloric) in the waste stream, as pyrroles can react violently.
-
References & Validation
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
